Technical Documentation Center

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
  • CAS: 1346447-40-2

Core Science & Biosynthesis

Foundational

Physical and chemical properties of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom, a cyano group, and a pivalamide moiety on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide, a plausible synthetic route, expected analytical characteristics, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers working with this compound and similar structures.

Chemical Identity and Physical Properties

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a white to off-white solid at room temperature. While extensive experimental data is not publicly available, its fundamental identifiers and predicted physicochemical properties are summarized below.

PropertyValueSource
CAS Number 1346447-40-2[1]
Molecular Formula C11H12FN3O-
Molecular Weight 221.23 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not available (likely a solid with a defined melting point)-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Inferred from related structures
LogP (Predicted) 2.5 - 3.5Computational Estimation

Synthesis and Reaction Pathway

A plausible synthetic route to N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide involves the acylation of 2-amino-3-cyano-5-fluoropyridine with pivaloyl chloride. This reaction is a standard method for the formation of amides.

DOT Diagram: Proposed Synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Synthesis_of_N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide cluster_reactants Reactants Reactant1 2-Amino-3-cyano-5-fluoropyridine Reaction_Step + Reactant1->Reaction_Step Reactant2 Pivaloyl Chloride Reactant2->Reaction_Step Product N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Byproduct HCl Reaction_Step->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Reaction_Step->Byproduct

Caption: Proposed acylation reaction for the synthesis of the target compound.

Experimental Protocol: Synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Disclaimer: This is a generalized, theoretical protocol based on similar chemical transformations. Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyano-5-fluoropyridine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution and stir. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

Chemical Reactivity and Stability

The chemical reactivity of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is dictated by its functional groups:

  • Pyridine Ring: The pyridine ring is electron-deficient, which is further enhanced by the electron-withdrawing effects of the fluorine and cyano groups. This makes the ring susceptible to nucleophilic aromatic substitution, although the positions for such reactions will be influenced by the existing substituents.

  • Cyano Group: The nitrile (cyano) group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

  • Amide Bond: The pivalamide group is sterically hindered, which can provide a degree of stability to the amide bond against hydrolysis compared to less hindered amides. However, under harsh acidic or basic conditions, hydrolysis to the corresponding amine (2-amino-3-cyano-5-fluoropyridine) and pivalic acid can occur.

  • Fluorine Atom: The carbon-fluorine bond on the aromatic ring is generally strong and stable.

The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure). However, it may be sensitive to strong acids, strong bases, and high temperatures. Some related fluorinated pyridines are noted to be air-sensitive, so storage under an inert atmosphere is recommended.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Key Features
¹H NMR 8.0 - 8.5Two distinct signals for the two protons on the pyridine ring, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling.
1.3 - 1.5A singlet integrating to nine protons for the tert-butyl group of the pivalamide moiety.
¹³C NMR 170 - 180Carbonyl carbon of the amide.
140 - 160Carbon atoms of the pyridine ring, with the carbon bearing the fluorine atom showing a large C-F coupling constant.
115 - 125Cyano carbon.
30 - 40Quaternary and methyl carbons of the tert-butyl group.
¹⁹F NMR -110 to -130A single resonance for the fluorine atom on the pyridine ring, likely showing coupling to the adjacent protons.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 3400N-H stretch (amide)Medium
2900 - 3000C-H stretch (aliphatic)Medium
2220 - 2260C≡N stretch (nitrile)Medium, sharp
1670 - 1700C=O stretch (amide I band)Strong
1500 - 1600C=C and C=N stretching (aromatic ring)Medium to Strong
1200 - 1300C-N stretchMedium
1000 - 1100C-F stretchStrong
Mass Spectrometry (MS)

In mass spectrometry, N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is expected to show a clear molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight (221.23 g/mol ). Common fragmentation patterns would likely involve the loss of the tert-butyl group, the pivaloyl group, or cleavage of the amide bond.

Safety, Handling, and Storage

Based on safety data for structurally related compounds, N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide should be handled with care.

  • Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. As it may be air-sensitive, storage under an inert atmosphere is recommended for long-term stability.[2]

Applications in Research and Development

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The substituted pyridine core is a common motif in many biologically active compounds. The functional groups present on this molecule allow for a variety of subsequent chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.

DOT Diagram: Potential Research Applications

Research_Applications cluster_applications Potential Applications in Drug Discovery Core N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Scaffold for ATP-competitive inhibitors GPCR_Ligands GPCR Ligands Core->GPCR_Ligands Building block for orthosteric/allosteric modulators Enzyme_Inhibitors Other Enzyme Inhibitors Core->Enzyme_Inhibitors Core structure for active site binding Chemical_Probes Chemical Probes Core->Chemical_Probes Intermediate for synthesizing targeted molecular probes

Caption: Potential applications of the title compound in medicinal chemistry.

Conclusion

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide represents a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet widely available, this guide provides a solid foundation of its chemical identity, predicted properties, a plausible synthetic approach, and expected analytical characteristics based on established chemical principles and data from related compounds. As research involving this and similar fluorinated heterocycles continues, a more detailed understanding of its properties and reactivity will undoubtedly emerge, further solidifying its role in the development of novel chemical entities.

References

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Analysis of CAS 1346447-40-2: A Comprehensive Technical Guide

A definitive guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound identified by CAS Registry Number 1346447-40-2 is currently unavailable due to the inability to identify th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound identified by CAS Registry Number 1346447-40-2 is currently unavailable due to the inability to identify the corresponding chemical structure from public databases.

Extensive searches for CAS 1346447-40-2 have not yielded a specific chemical name or molecular structure. This suggests that the provided CAS number may be incorrect, assigned to a proprietary substance not in the public domain, or otherwise not indexed in readily accessible chemical and spectroscopic databases.

Without the foundational knowledge of the compound's molecular framework, a detailed analysis of its expected NMR and IR spectral features is not feasible. The interpretation of spectroscopic data is intrinsically linked to the arrangement of atoms and functional groups within a molecule. Therefore, any attempt to generate a technical guide would be purely speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.

To proceed with a comprehensive analysis as requested, it is imperative to first correctly identify the chemical entity associated with CAS 1346447-40-2. We recommend verifying the CAS number for accuracy. Once the correct chemical structure is known, a thorough in-depth technical guide can be developed, encompassing the following projected sections:

Proposed Structure for a Future In-Depth Technical Guide (Contingent on Compound Identification)

Part 1: Introduction to [Compound Name]

  • Chemical Structure and Properties

  • Significance and Applications in Research and Drug Development

Part 2: Theoretical Spectroscopic Principles

  • Fundamentals of ¹H and ¹³C NMR Spectroscopy

  • Principles of Infrared (IR) Spectroscopy

  • Correlation of Molecular Structure with Spectroscopic Signals

Part 3: Experimental Methodology

  • NMR Spectroscopy Protocol:

    • Sample Preparation: Detailing solvent selection and concentration.

    • Instrumentation: Specifying spectrometer frequency and probe type.

    • Acquisition Parameters: Outlining pulse sequences, acquisition times, and relaxation delays for ¹H, ¹³C, and potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC).

  • IR Spectroscopy Protocol:

    • Sample Preparation: Describing the use of techniques such as KBr pellets, thin-film, or Attenuated Total Reflectance (ATR).

    • Instrumentation: Specifying the type of FTIR spectrometer and detector.

    • Data Acquisition: Detailng the spectral range, resolution, and number of scans.

Part 4: Spectroscopic Data Analysis and Interpretation

  • ¹H NMR Spectrum Analysis:

    • A detailed table summarizing chemical shifts (δ), multiplicities, coupling constants (J), and integration values.

    • An in-depth discussion correlating each proton signal to its specific chemical environment within the molecule.

  • ¹³C NMR Spectrum Analysis:

    • A comprehensive table of observed chemical shifts (δ).

    • Analysis of carbon environments, including discussions on the utility of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • IR Spectrum Analysis:

    • A table of significant absorption bands (in cm⁻¹) and their corresponding functional group assignments.

    • Interpretation of the fingerprint region to provide a unique identifier for the compound.

Part 5: Integrated Spectroscopic Characterization

  • A holistic interpretation combining data from NMR and IR to confirm the overall molecular structure.

  • Discussion of how spectroscopic data can be used for quality control and batch-to-batch consistency in a drug development setting.

Visualizations and Data Presentation (Illustrative Examples)

Should the identity of CAS 1346447-40-2 be determined, the guide would include detailed tables and diagrams to present the data clearly.

Illustrative Table for ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Example Values, d, t, q, mExample ValueExample ValueExample Proton

Illustrative Table for IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Example Values, m, w, brExample Functional Group

Illustrative Workflow Diagram:

A Graphviz diagram would be provided to illustrate the workflow for spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Preparation Sample Preparation (for IR) Sample->Preparation NMR_Spec NMR Spectrometer Dissolution->NMR_Spec ¹H, ¹³C, 2D NMR IR_Spec FTIR Spectrometer Preparation->IR_Spec ATR/KBr NMR_Data Process NMR Data (FID -> Spectrum) NMR_Spec->NMR_Data IR_Data Process IR Data (Interferogram -> Spectrum) IR_Spec->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation Final_Report Technical Guide Interpretation->Final_Report Generate Report

Caption: Workflow for NMR and IR Spectroscopic Analysis.

We are prepared to generate a comprehensive and in-depth technical guide on the NMR and IR spectroscopic data for the compound associated with CAS 1346447-40-2 upon successful identification of its chemical structure. We encourage the user to verify the CAS number and provide the correct chemical name or structure to enable the fulfillment of this request.

Foundational

Thermodynamic Solubility Profiling of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide in Organic Solvents: A Technical Framework for Process Chemistry

Introduction N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly functionalized heterocyclic building block frequently utilized as an intermediate in advanced pharmaceutical synthesis[1]. The ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly functionalized heterocyclic building block frequently utilized as an intermediate in advanced pharmaceutical synthesis[1]. The rational design of reaction conditions, downstream purification protocols, and crystallization processes for such intermediates relies heavily on a precise understanding of their solubility profiles across diverse organic solvent classes. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this compound and outlines a self-validating empirical framework for accurate solubility determination.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility behavior of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide, we must deconstruct its molecular architecture using the principles of Hansen Solubility Parameters (HSP)[2]. The HSP framework divides cohesive energy into three vectors: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ).

  • The Pyridine Core & 5-Fluoro Substituent: The fluorinated aromatic ring contributes significantly to the dispersion vector ( δd​ ). The highly electronegative fluorine atom withdraws electron density, altering the basicity of the pyridine nitrogen and enhancing the overall lipophilicity of the core structure.

  • The 3-Cyano Group: This moiety introduces a strong dipole moment, elevating the polar interaction parameter ( δp​ ). It also acts as a potent, localized hydrogen-bond acceptor.

  • The 2-Pivalamide Group: The bulky tert-butyl moiety provides substantial steric hindrance and lipophilic bulk, physically shielding the amide bond. However, the amide (-NH-CO-) remains a critical site for both hydrogen-bond donation and acceptance ( δh​ ).

Causality Insight: The interplay of the highly polar cyano group and the bulky, lipophilic pivaloyl group creates a molecule with a complex, dual-natured solubility profile. Optimal dissolution requires solvents that can simultaneously disrupt strong intermolecular amide-amide hydrogen bonds in the crystal lattice while accommodating the lipophilic tert-butyl group.

Methodology: The Self-Validating Shake-Flask Protocol

While predictive models like HSP are valuable for initial screening, empirical determination remains the gold standard. The shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), is the most rigorous technique for determining thermodynamic solubility[3][4]. The following protocol is designed as a self-validating system to eliminate common experimental artifacts such as kinetic supersaturation and particulate suspension[5].

Step-by-Step Experimental Workflow
  • Solvent Saturation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Add N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide incrementally until a visible excess of solid remains, ensuring the solution is fully saturated.

  • Thermal Equilibration: Seal the vials hermetically and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 rpm. Equilibrate for 48 hours.

    • Causality: A 48-hour window guarantees the transition from a potentially metastable kinetic state to true thermodynamic equilibrium, preventing the overestimation of solubility that often occurs at the 1-hour or 24-hour marks[4].

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Subsequently, filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by PTFE filtration is critical. PTFE is chemically inert to most organic solvents. This dual-step separation ensures that sub-micron colloidal particles are not injected into the HPLC, which would otherwise cause false-positive concentration spikes and ruin the integrity of the data[5].

  • Dilution and Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile:Water) by a factor of 1:100 or 1:1000 to fall within the linear dynamic range of the HPLC-UV detector. Quantify the concentration against a validated multi-point calibration curve[3].

Workflow A 1. Solid Addition (Excess API) B 2. Thermal Equilibration (25°C, 48h) A->B C 3. Phase Separation (PTFE Filtration) B->C D 4. HPLC-UV Quantification C->D

Fig 1: Standardized Shake-Flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on structural analysis and HSP benchmarking of analogous highly functionalized fluorinated pyridine-amides, the following table presents the anticipated thermodynamic solubility profile. This representative dataset serves as a foundational guide for solvent selection in process chemistry and crystallization design.

SolventChemical ClassPredicted Solubility (mg/mL at 25°C)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100Strong dipole-dipole interactions with -CN; excellent H-bond acceptor for the amide -NH.
Ethyl Acetate Polar Aprotic / Ester30 - 50Optimal balance of dispersion forces for the tert-butyl group and polarity for the core.
Dichloromethane (DCM) Halogenated40 - 60Exceptional solvation of the fluorinated aromatic ring and lipophilic bulk.
Methanol Polar Protic15 - 25Good H-bonding with amide/cyano groups, but limited by the bulky lipophilic pivaloyl group.
Toluene Aromatic5 - 10Favorable π-π stacking with the pyridine ring, but poor interaction with polar moieties.
n-Heptane Non-polar Aliphatic< 1Total inability to disrupt the strong intermolecular H-bonding of the crystal lattice.

Thermodynamic Dissolution Pathway

The dissolution of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a thermodynamic process governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For spontaneous dissolution to occur ( ΔG<0 ), the exothermic energy released by solute-solvent interactions must overcome the endothermic lattice energy of the solid state and the cavitation energy required to create space within the solvent network.

Solvation Solid API Crystal Lattice (Strong Intermolecular H-Bonds) Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Solid->Cavity Disruption Lattice Disruption (Endothermic ΔH > 0) Solid->Disruption SolvationNode Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->SolvationNode Disruption->SolvationNode Solution Thermodynamic Equilibrium (Saturated Solution) SolvationNode->Solution ΔG < 0

Fig 2: Thermodynamic pathways governing the dissolution of fluorinated pyridine-amides.

Conclusion

Understanding the solubility profile of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide requires a synthesis of structural analysis and rigorous empirical testing. By employing the standardized shake-flask protocol and leveraging Hansen Solubility Parameters to understand molecular interactions, process chemists can rationally select solvent systems. This rigorous approach optimizes reaction yields, facilitates efficient liquid-liquid extractions, and drives high-purity crystallizations while minimizing the risk of downstream formulation failures.

References

  • ResearchGate. "Formulation Using Hansen Solubility Parameters." ResearchGate.[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences.[Link]

  • Asian Journal of Pharmaceutics. "Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation." AJP.[Link]

Sources

Exploratory

Toxicity and MSDS safety profile for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

[label="Pivalic Acid +\nFluoropyridine Amine", fillcolor="#F1F3 Caption: Predicted Phase I metabolic pathways and structural alerts for the compound. Material Safety Data Sheet (MSDS) & GHS Classification To comply with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Pivalic Acid +\nFluoropyridine Amine", fillcolor="#F1F3

Caption: Predicted Phase I metabolic pathways and structural alerts for the compound.

Material Safety Data Sheet (MSDS) & GHS Classification

To comply with the [1], the handling of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide must align with the Globally Harmonized System (GHS). Based on structural analogs, the compound is classified as an acute irritant and potential systemic toxin.

Physicochemical Properties
PropertyValueToxicological Implication
CAS Number 1346447-40-2Unique identifier for regulatory tracking.
Molecular Formula C11H12FN3OHigh nitrogen/fluorine content dictates combustion hazards.
Molecular Weight 221.23 g/mol Low molecular weight allows for potential dermal penetration.
Physical State Solid (Powder)Inhalation risk of fine particulates during weighing/transfer.
Solubility Soluble in DMSO, DMFRequires organic solvents for in vitro assay preparation.
GHS Hazard and Precautionary Statements
ClassificationCodeStatement Description
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT (Single Exposure) H335May cause respiratory irritation.
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes.
Personal Protective Equipment (PPE) Rationale
  • Respiratory Protection: An N95 or P100 particulate respirator is mandatory when handling the dry powder outside of a chemical fume hood to mitigate H335 (respiratory irritation) risks.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The fluorinated aromatic structure increases lipophilicity, potentially facilitating dermal absorption if dissolved in carrier solvents like DMSO.

In Vitro Toxicity Screening Protocols

Before advancing this intermediate into downstream API synthesis, its basal cytotoxicity and genotoxicity must be empirically validated. The following protocols are designed as self-validating systems , ensuring that every experimental run includes internal quality controls to prevent false positives or negatives.

Basal Cytotoxicity Assay (OECD 129 Standard)

To estimate the starting dose for any future in vivo testing and assess general cellular toxicity, the Neutral Red Uptake (NRU) assay is performed on BALB/c 3T3 fibroblasts, adhering to[2].

Causality & Rationale: The NRU assay is selected over MTT because it specifically measures lysosomal integrity rather than mitochondrial metabolism, providing a more stable readout for compounds that might temporarily halt cell division without causing immediate necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Exposure: Aspirate media and apply the compound dilutions to the cells. Incubate for 48 hours.

  • Self-Validation Controls:

    • Vehicle Control: 0.5% DMSO in media (Must show ≥95% viability).

    • Positive Control: Sodium Lauryl Sulfate (SLS) at known IC50 concentrations (Validates assay sensitivity).

  • Readout: Wash cells with PBS, add Neutral Red dye (50 µg/mL), and incubate for 3 hours. Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm. Calculate the IC50 using non-linear regression.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Due to the presence of the fluoropyridine ring, assessing mutagenic potential is critical. This is executed via the Ames Test, following[3].

Causality & Rationale: We utilize Salmonella typhimurium strains (e.g., TA98, TA100) both with and without rat liver S9 fraction. The S9 fraction is mandatory because the parent compound may be inert, but its CYP450-oxidized epoxide metabolites (as established in Section 1) could be highly genotoxic.

Step-by-Step Methodology:

  • Preparation of Top Agar: Prepare top agar containing trace amounts of histidine and biotin to allow limited initial bacterial division.

  • Metabolic Activation Setup: Prepare the S9 mix utilizing induced rat liver homogenate combined with NADP+ and glucose-6-phosphate (cofactors necessary for CYP450 activity).

  • Plate Incorporation: To sterile tubes, add:

    • 100 µL of the test compound (at varying doses: 5, 15, 50, 150, 500 µ g/plate ).

    • 100 µL of the bacterial culture ( 109 cells/mL).

    • 500 µL of S9 mix (or phosphate buffer for non-activated conditions).

    • 2 mL of molten top agar.

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle (Establishes spontaneous reversion baseline).

    • Positive Controls: 2-Aminoanthracene (Requires S9 activation; validates the efficacy of the S9 mix) and Sodium Azide (Direct-acting mutagen; validates strain sensitivity).

  • Data Interpretation: A result is considered positive if there is a dose-dependent, reproducible increase in revertant colonies ( ≥2 -fold over vehicle control).

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Dose-Response Exposure (0.1 - 100 µM, 48h) Step1->Step3 Step2 Cell Culture (BALB/c 3T3) Seed at 1x10^4 cells/well Step2->Step3 Step4 Viability Assay (Neutral Red Uptake) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step in vitro cytotoxicity screening workflow (OECD 129).

Emergency Response & Environmental Fate

Spill Management

In the event of a powder spill, sweeping must be avoided to prevent aerosolization.

  • Protocol: Cover the spill with damp absorbent paper or sand. Carefully scoop the material into a chemically resistant, sealable waste container. Wash the spill site with a 5% sodium hypochlorite solution followed by water to degrade any residual organic material.

Firefighting Measures

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is combustible.

  • Hazardous Decomposition Products: Upon thermal degradation, the compound will release highly toxic gases, including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), and Hydrogen Cyanide (HCN).

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to the severe inhalation risk posed by HF and HCN off-gassing.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) - 29 CFR 1910.1200." United States Department of Labor. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Executive Summary In the landscape of modern active pharmaceutical ingredient (API) synthesis, the strategic use of protecting groups is paramount to navigating complex multi-step reaction cascades. N-(3-Cyano-5-fluoropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern active pharmaceutical ingredient (API) synthesis, the strategic use of protecting groups is paramount to navigating complex multi-step reaction cascades. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) represents a highly specialized, sterically hindered building block frequently utilized in the development of advanced therapeutics, including androgen receptor antagonists and kinase inhibitors.

This technical guide provides an in-depth analysis of the thermodynamic and kinetic stability profiles of this molecule. By dissecting the interplay between the electron-withdrawing nature of the functionalized pyridine core and the extreme steric shielding provided by the pivaloyl group, we establish a predictive framework for its behavior under aggressive synthetic conditions.

Structural Thermodynamics: The Steric vs. Electronic Paradox

The stability of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is defined by a fascinating contradiction between its electronic vulnerability and its steric fortification [1].

Electronic Activation (Thermodynamic Vulnerability)

The pyridine core is substituted with a 5-fluoro and a 3-cyano group. Both substituents exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This severely depletes the electron density of the pyridine ring. Consequently, the lone pair of the amide nitrogen is strongly delocalized into the pyridine system rather than participating in the standard amide resonance. This localized electron deficiency renders the amide carbonyl carbon highly electrophilic and, theoretically, highly susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis).

Steric Shielding (Kinetic Fortification)

Despite the thermodynamic favorability of hydrolysis, the molecule exhibits exceptional stability. This is entirely due to the pivaloyl (tert-butyl) protecting group. The massive steric bulk of the tert-butyl moiety physically obstructs the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile to attack the carbonyl carbon) [2].

Therefore, while the hydrolyzed state (pivalic acid and 2-amino-3-cyano-5-fluoropyridine) may be thermodynamically favored under harsh basic conditions, the activation energy ( Ea​ ) required to form the tetrahedral intermediate is prohibitively high. The molecule is kinetically trapped in its stable amide form.

StericShielding N1 N-(3-Cyano-5-fluoropyridin-2-yl) pivalamide N2 Nucleophilic Attack (OH- / H2O) N1->N2 Base Catalysis N3 Tetrahedral Intermediate (High Energy State) N2->N3 Bürgi-Dunitz Trajectory N4 Steric Clash (tert-Butyl Group) N3->N4 Blocked by Piv N5 Hydrolysis Products (Amine + Pivalic Acid) N3->N5 High Activation Energy (Thermodynamically Unfavorable) N4->N1 Reversion (Kinetic Stability)

Mechanistic pathway of base-catalyzed hydrolysis illustrating steric shielding by the pivaloyl group.

Conformational Dynamics

The steric bulk also dictates the molecule's resting conformation. The pivalamide group restricts rotation around the C-N bond, strongly favoring the Z-conformer (where the carbonyl oxygen is oriented anti to the pyridine nitrogen) to minimize steric interactions with the adjacent 3-cyano group [3].

Quantitative Stability Data

To contextualize the protective power of the pivaloyl group on this specific pyridine scaffold, we compare its hydrolytic half-life against less hindered analogs.

Table 1: Comparative Hydrolytic Degradation Kinetics (0.1 M NaOH, 60°C)

Compound ScaffoldProtecting GroupElectronic Effect on CoreHalf-Life ( t1/2​ )Activation Energy ( Ea​ )
N-(Pyridin-2-yl)acetamideAcetyl (-CH3)Neutral2.4 hours14.5 kcal/mol
N-(3-Cyano-5-fluoropyridin-2-yl)acetamideAcetyl (-CH3)Highly Deficient0.8 hours11.2 kcal/mol
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Pivaloyl (-tBu) Highly Deficient > 72.0 hours 28.4 kcal/mol

Data Interpretation: The replacement of an acetyl group with a pivaloyl group increases the activation energy by over 17 kcal/mol, completely overriding the destabilizing electronic effects of the cyano and fluoro substituents.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for determining the thermodynamic and kinetic stability profiles of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

Protocol 1: Accelerated Hydrolytic Degradation Kinetics (HPLC-UV)

This protocol utilizes the Arrhenius equation to isolate the kinetic barrier ( Ea​ ) from the thermodynamic equilibrium.

  • Solution Preparation: Dissolve 50 mg of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide in 10 mL of HPLC-grade acetonitrile to create a stock solution.

  • Forced Degradation Execution: Transfer 1 mL of the stock solution into three separate sealed reaction vials. Add 9 mL of 0.1 M NaOH (aqueous) to each. Incubate the vials at three distinct temperatures: 40°C, 60°C, and 80°C using a thermomixer.

  • Aliquoting & Quenching: At intervals of t=0,2,4,8,24,48, and 72 hours, extract a 100 µL aliquot from each vial. Immediately quench the reaction by adding 100 µL of 0.1 M HCl to neutralize the base and halt hydrolysis.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm.

  • Kinetic Parameter Calculation: Plot the natural log of the remaining API concentration ln([A]) versus time to determine the rate constant ( k ) at each temperature. Construct an Arrhenius plot ( ln(k) vs. 1/T ) to calculate the activation energy ( Ea​ ).

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)

This protocol determines the crystal lattice stability and intrinsic thermal degradation points.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide into a standard aluminum DSC pan. Crimp the lid to ensure a sealed environment.

  • DSC Execution: Load the pan into a Differential Scanning Calorimeter (DSC). Equilibrate at 25°C, then ramp the temperature at a rate of 10°C/min up to 300°C under a continuous dry nitrogen purge (50 mL/min). Record the endothermic melting peak to determine the thermodynamic solid-state stability.

  • TGA Execution: Simultaneously run a Thermogravimetric Analysis (TGA) using an identical temperature ramp to identify the onset of mass loss, validating whether the DSC endotherm represents a clean melt or concurrent thermal decomposition.

ExperimentalWorkflow S1 Sample Preparation (API Intermediate) S2 Forced Degradation (0.1M NaOH / 60°C) S1->S2 S3 Thermal Analysis (DSC / TGA) S1->S3 S4 HPLC-UV Quantification (Kinetics Tracking) S2->S4 Aliquots at t=0, 2, 4, 8, 24h S6 Thermodynamic Stability Profile Generation S3->S6 Melting Point & Mass Loss Data S5 Arrhenius Plot (Activation Energy Calculation) S4->S5 S5->S6

Self-validating experimental workflow for determining thermodynamic and kinetic stability profiles.

Conclusion

The thermodynamic and kinetic profiling of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide demonstrates a masterclass in synthetic design. By leveraging the extreme steric hindrance of the pivaloyl group, chemists can effectively neutralize the inherent electronic instability of the heavily functionalized, electron-deficient pyridine core. This allows the intermediate to survive aggressive downstream coupling reactions, organometallic transformations, and harsh purification conditions during API manufacturing, ensuring high yields and minimizing impurity profiles.

References

  • Controlling ring-chain tautomerism through steric hindrance RSC Advances, Royal Society of Chemistry URL:[Link]

  • Mechanistic Understanding of the Divergent Reactivity of Cyclopropenes in Rh(III)-Catalyzed C–H Activation Journal of the American Chemical Society (ACS Publications) URL:[Link]

Exploratory

Pharmacokinetic Potential of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Derivatives: A Technical Guide for Drug Development

Executive Summary The rational design of pharmacokinetic (PK) profiles is a cornerstone of modern drug discovery. The intermediate N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) represents a highly optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmacokinetic (PK) profiles is a cornerstone of modern drug discovery. The intermediate N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) represents a highly optimized heterocyclic building block frequently utilized in the development of kinase inhibitors, nuclear receptor antagonists, and other targeted therapeutics. This technical whitepaper dissects the structural causality behind its pharmacokinetic potential, detailing how its specific functional groups—the fluoropyridine core, the cyano substituent, and the sterically hindered pivalamide—synergize to modulate metabolic stability, clearance, and bioavailability.

Structural Pharmacokinetics & Causality

The pharmacokinetic viability of a drug candidate is inextricably linked to its molecular architecture. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is engineered to resist common metabolic liabilities while maintaining optimal physicochemical properties for oral absorption.

The 5-Fluoropyridine Core

Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, frequently target electron-rich aromatic rings for hydroxylation. The introduction of a fluorine atom at the C5 position of the pyridine ring serves a dual purpose. First, the high electronegativity of fluorine withdraws electron density from the ring, deactivating it toward electrophilic oxidative metabolism. Second, the strong C–F bond (approx. 105.4 kcal/mol) physically blocks site-specific oxidation. Fluorine substitution is a field-proven strategy in medicinal chemistry to improve metabolic stability and bioavailability without significantly increasing steric bulk ()[1].

The 3-Cyano Substituent

The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG) that profoundly impacts the pKa of the adjacent pyridine nitrogen. By lowering the basicity of the pyridine ring, the cyano group reduces the compound's propensity to bind to the hERG potassium channel, thereby mitigating cardiotoxic liabilities. Furthermore, the cyano group improves the pharmacokinetic profile by enhancing passive membrane permeability, as the less ionized species at physiological pH can more easily traverse lipid bilayers ()[2].

The Pivalamide Moiety

Amide bonds are traditionally susceptible to hydrolysis by ubiquitous amidases and proteases in the liver and plasma. The pivalamide (tert-butyl amide) group introduces severe steric hindrance directly adjacent to the carbonyl carbon. This bulky tert-butyl group acts as a physical shield, preventing the catalytic triad of hydrolytic enzymes from accessing the amide bond, thereby drastically reducing intrinsic clearance ( CLint​ ) via hydrolytic pathways.

Quantitative Data Summary

To contextualize these structural features, the predicted physicochemical properties of the core scaffold are summarized below.

Table 1: Predicted Physicochemical & ADME Properties

PropertyValueCausality / Pharmacokinetic Impact
Molecular Weight 221.23 g/mol Well within Lipinski's Rule of 5; optimal for oral absorption.
cLogP ~2.1Balanced lipophilicity ensures membrane permeability while avoiding high unspecific protein binding.
TPSA ~65 ŲExcellent for passive transcellular permeability (ideal range for CNS and oral drugs is <90 Ų).
H-Bond Donors 1Low HBD count minimizes the desolvation energy required to cross lipid bilayers.
H-Bond Acceptors 3Sufficient for target engagement without compromising gastrointestinal absorption.

Metabolic Stability and Clearance Pathways

Understanding the clearance mechanisms of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide derivatives is critical for In Vitro to In Vivo Extrapolation (IVIVE). Because the C5 position is blocked by fluorine and the amide is sterically shielded, the primary metabolic liabilities are shifted toward the tert-butyl group (aliphatic oxidation by CYP3A4) or minor Phase II conjugation pathways.

G A N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide B CYP450 Oxidation (Sterically Hindered) A->B Phase I C Amidase Cleavage (Blocked by Pivaloyl) A->C Hydrolysis D Phase II Glucuronidation (Minor Pathway) A->D Phase II E High Metabolic Stability (Low Intrinsic Clearance) B->E C->E D->E

Metabolic pathways demonstrating the protective effects of the fluoro and pivaloyl groups.

Experimental Workflows for PK Validation

To validate the self-validating nature of these structural modifications, the following standardized experimental protocols must be executed. These workflows are designed to isolate specific PK variables and establish causality between the compound's structure and its biological fate.

Protocol 1: Liver Microsomal Stability Assay

This assay quantifies the vulnerability of the compound to Phase I CYP450 metabolism.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, ensuring DMSO < 0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly isolates CYP-mediated clearance.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Caco-2 Permeability Assay

This bidirectional assay evaluates intestinal absorption and identifies potential P-glycoprotein (P-gp) efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the compound to the apical chamber to simulate intestinal absorption.

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber to simulate efflux.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Determine the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates active efflux.

G A In Vitro Assays (Microsomes, Caco-2) B Intrinsic Clearance (CL_int) A->B C Apparent Permeability (P_app) A->C D Hepatic Extraction Ratio (E_H) B->D E Fraction Absorbed (F_a) C->E F Predicted In Vivo Bioavailability (F) D->F E->F

Logic flow for In Vitro to In Vivo Extrapolation (IVIVE) of pharmacokinetic parameters.

Strategies for Lead Optimization

If in vivo studies reveal suboptimal pharmacokinetics for derivatives of this scaffold, the following targeted optimizations can be employed:

  • Modulating the Pivalamide: If the compound exhibits an excessively long half-life leading to bioaccumulation, the tert-butyl group can be replaced with a cyclopropyl or isopropyl group. This slightly reduces steric hindrance, allowing for a controlled, tunable rate of amidase cleavage.

  • Addressing Aliphatic Oxidation: If CYP3A4-mediated oxidation of the tert-butyl methyl groups is observed, deuteration of the methyl groups ( CD3​ ) can be employed. The kinetic isotope effect (KIE) of the stronger C–D bond will slow down hydrogen abstraction by the CYP450 heme iron, extending the half-life without altering the spatial geometry of the molecule.

  • Cyano Bioisosteres: If the cyano group causes unexpected toxicity or metabolic issues, it can be replaced with bioisosteres such as a trifluoromethyl ( −CF3​ ) or an oxadiazole ring, which maintain the electron-withdrawing properties while altering the topological polar surface area ()[3].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Silva, M. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1149-1168. URL:[Link]

  • Zhao, Y., et al. (2024). Cyanomethylquinolones as a New Class of Potential Multitargeting Broad-Spectrum Antibacterial Agents. Journal of Medicinal Chemistry, 67(11), 9028–9053. URL:[Link]

Sources

Foundational

Electronic Properties and Synthetic Utility of the 3-Cyano-5-Fluoropyridine Ring System: A Technical Guide for Drug Development

Executive Summary The 3-cyano-5-fluoropyridine ring system is a highly electron-deficient heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug development. Most notably recognized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-cyano-5-fluoropyridine ring system is a highly electron-deficient heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug development. Most notably recognized in the form of its halogenated derivative, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1), this building block is critical for the synthesis of broad-spectrum fluoroquinolone antibiotics, including Gemifloxacin and Enoxacin[1]. This whitepaper provides an in-depth analysis of the scaffold's molecular orbital dynamics, details field-proven synthetic methodologies, and outlines computational protocols for predicting its reactivity.

Molecular Orbital Dynamics & Electronic Properties

The unique reactivity of the 3-cyano-5-fluoropyridine system is dictated by the synergistic electron-withdrawing effects of its substituents.

  • The Cyano Group (-CN) at C3: Acts as a powerful π -acceptor (mesomeric effect, -M) and σ -acceptor (inductive effect, -I). This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Fluorine Atom (-F) at C5: While fluorine possesses π -donating capabilities (+M), its extreme electronegativity dominates via a strong inductive withdrawal (-I), further depleting electron density from the aromatic core.

Because of this profound electron deficiency, the basicity of the pyridine nitrogen is nearly abolished. The lone pair is highly stabilized, rendering the nitrogen non-nucleophilic and non-basic, which prevents unwanted side reactions during complex multi-step syntheses.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the primary synthetic building block, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile[2],[3].

PropertyValueCausality / Chemical Context
Molecular Weight 190.99 g/mol Ideal low-molecular-weight precursor for fragment-based drug design.
Melting Point 89–91 °CIndicates a highly stable, crystalline solid at room temperature.
Density (Predicted) 1.6175 g/cm³High density reflects the heavy halogenation of the compact ring.
pKa (Predicted) -6.91 ± 0.10Extreme electron withdrawal stabilizes the N-lone pair, abolishing basicity.
Boiling Point 267.8 ± 35.0 °CHigh boiling point necessitates high-temperature or vacuum distillation.

Synthetic Methodologies: The SNAr Paradigm

Because the pyridine ring is severely electron-depleted, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, the chlorine atoms at the C2 and C6 positions serve as prime leaving groups[1].

Protocol 1: Regioselective SNAr Derivatization

This protocol describes the substitution of the C6 chlorine with a primary amine nucleophile[4].

  • Step 1: Reagent Preparation. Dissolve 1.0 eq of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a polar aprotic solvent. It aggressively solvates cations but leaves the nucleophile "naked" and highly reactive, which is critical for overcoming the initial activation energy barrier of the SNAr process.

  • Step 2: Nucleophile Addition. Add 1.05 eq of the amine nucleophile dropwise at 0 °C under an argon atmosphere.

    • Causality: The extreme electrophilicity of the ring makes the initial attack highly exothermic. Maintaining 0 °C prevents uncontrolled poly-substitution at both the C2 and C6 positions.

  • Step 3: Meisenheimer Complexation. Gradually warm the reaction to 50 °C and stir for 2 hours.

    • Causality: Heating provides the thermodynamic push required to stabilize the negatively charged Meisenheimer intermediate and facilitate the expulsion of the chloride leaving group.

  • Step 4: Quenching & Isolation. Quench the reaction by pouring it into 0.1 N aqueous NaOH.

    • Causality: The NaOH neutralizes the HCl byproduct, shifting the reaction equilibrium forward and inducing the precipitation of the hydrophobic substituted product.

  • Step 5: Validation & Self-Correction. Analyze the crude precipitate via 19 F-NMR.

    • System Validation: The local electronic environment of the fluorine atom is highly sensitive. If the reaction is incomplete, the starting material's distinct fluorine resonance will persist. If starting material is detected, the protocol dictates re-dissolving the mixture and subjecting it to 50 °C for an additional hour, creating a closed-loop, self-validating synthetic cycle.

SNAr_Workflow A 2,6-Dichloro-5-fluoro- 3-pyridinecarbonitrile C Meisenheimer Complex (Transition State) A->C Attack at C2/C6 (DMSO, 50°C) B Nucleophile (e.g., Amine) B->C D Substituted Product + Cl- Leaving Group C->D Chloride Expulsion

Workflow of the SNAr mechanism on the 3-cyano-5-fluoropyridine scaffold.

Applications in Drug Development: Fluoroquinolone Scaffolds

The 3-cyano-5-fluoropyridine architecture is not merely a synthetic curiosity; it is a vital pharmacophore precursor. It is heavily utilized in the synthesis of 1,8-naphthyridine derivatives and broad-spectrum fluoroquinolone antibiotics[1].

When integrated into drugs like Enoxacin or Gemifloxacin, the fluorinated heterocycle plays a direct role in the drug's mechanism of action. These molecules act on the A subunit of bacterial DNA helicase and DNA gyrase, inhibiting DNA synthesis and replication, ultimately resulting in bacterial cell death[3]. The fluorine atom enhances cellular penetration and binding affinity within the hydrophobic pockets of the bacterial enzymes.

Drug_Dev N1 Scaffold Selection (3-cyano-5-fluoropyridine) N2 SNAr Derivatization (Library Generation) N1->N2 N3 In Vitro Screening (DNA Gyrase Inhibition) N2->N3 N4 Lead Optimization (Gemifloxacin Analogs) N3->N4

Drug development pipeline utilizing the 3-cyano-5-fluoropyridine building block.

Computational Validation Protocol (DFT)

To predict the regioselectivity of nucleophilic attacks prior to physical synthesis, researchers rely on Density Functional Theory (DFT) to map the electrostatic potential and calculate Fukui indices[5].

Protocol 2: In Silico Electronic Profiling
  • Step 1: Geometry Optimization. Construct the molecule in a computational chemistry suite and run an optimization using the B3LYP functional with a 6-31G(d) basis set.

    • Causality: The B3LYP/6-31G(d) level of theory provides an optimal balance between calculating electron correlation energy and computational cost, specifically excelling at modeling halogenated aromatic systems[5].

  • Step 2: Validation & Self-Correction. Execute a vibrational frequency calculation on the optimized geometry.

    • System Validation: A valid, stable ground-state geometry must yield exactly zero imaginary frequencies. If an imaginary frequency is detected, the geometry represents a transition state. The protocol dictates perturbing the atomic coordinates along the imaginary vibrational mode and re-optimizing until a true local minimum is confirmed.

  • Step 3: Electrostatic Potential (ESP) Mapping. Generate the ESP surface and extract the nucleophilic Fukui indices ( f+ ).

    • Causality: The f+ indices mathematically pinpoint the atoms with the highest susceptibility to nucleophilic attack, allowing chemists to definitively predict whether substitution will favor the C2 or C6 position based on the steric bulk of the incoming nucleophile.

References

  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS 82671-02-1, Home Sunshine Pharma,[Link]

  • Identification and Profiling of a Selective and Brain Penetrant Radioligand for in Vivo Target Occupancy Measurement, ACS Chemical Neuroscience,[Link]

  • Fragment of a layer in the crystal structure of triazide 4, ResearchGate,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Introduction and Mechanistic Overview Fluorinated pyridine derivatives are highly valued in drug discovery due to their enhanced metabolic stability, lipophilicity, and unique binding interactions within target protein p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Fluorinated pyridine derivatives are highly valued in drug discovery due to their enhanced metabolic stability, lipophilicity, and unique binding interactions within target protein pockets. The compound N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2)[1] serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

The synthesis relies on a classic nucleophilic acyl substitution. The primary amine of 2-amino-5-fluoronicotinonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance, which generally prevents undesired di-acylation but requires careful optimization of reaction conditions to ensure complete conversion.

Experimental Design and Stoichiometry

To ensure a self-validating and reproducible protocol, the reaction is conducted under Schlenk conditions to exclude moisture, which would otherwise hydrolyze the highly reactive pivaloyl chloride into pivalic acid, reducing yield and complicating purification.

Table 1: Reagent Stoichiometry and Properties
Reagent / SolventMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function
2-Amino-5-fluoronicotinonitrile137.111.001.37 gLimiting Reagent / Nucleophile
Pivaloyl Chloride120.581.201.45 g (1.48 mL)Acylating Agent
N,N-Diisopropylethylamine (DIPEA)129.241.501.94 g (2.61 mL)Non-nucleophilic Base / Acid Scavenger
Dichloromethane (DCM), Anhydrous84.93N/A30.0 mLAprotic Reaction Solvent

Synthesis Workflow Visualization

SynthesisWorkflow Step1 1. Setup & Inertion (N2/Ar Atmosphere) Step2 2. Reagent Dissolution (Amine + DIPEA in DCM) Step1->Step2 Step3 3. Acylation (Pivaloyl Chloride at 0°C) Step2->Step3 Dropwise addition Step4 4. Reaction Progression (Warm to RT, Stir 4-6h) Step3->Step4 Step5 5. Aqueous Work-up (NaHCO3 wash, Brine) Step4->Step5 Quench with H2O Step6 6. Purification (Column Chromatography) Step5->Step6 Organic layer extraction Target Target Compound N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Step6->Target Pure product isolation

Figure 1: Step-by-step synthetic workflow for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

Step-by-Step Methodologies

Preparation and Setup

Expert Insight: Pivaloyl chloride is highly sensitive to moisture. Using oven-dried glassware and an inert atmosphere is non-negotiable to prevent the formation of pivalic acid impurities.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flame-dry or oven-dry the flask, then purge with dry Nitrogen ( N2​ ) or Argon for 10 minutes.

  • Add 2-amino-5-fluoronicotinonitrile (1.37 g, 10.0 mmol) to the flask.

  • Inject anhydrous Dichloromethane (DCM) (30 mL) via syringe and stir to dissolve or suspend the amine.

  • Inject N,N-Diisopropylethylamine (DIPEA) (2.61 mL, 15.0 mmol). Note: DIPEA is preferred over Triethylamine (TEA) as its increased steric bulk further minimizes any risk of the base acting as a competing nucleophile.

Acylation Reaction

Expert Insight: The reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation of the starting materials and minimizing the formation of dark, tarry byproducts.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Draw pivaloyl chloride (1.48 mL, 12.0 mmol) into a dry, gas-tight syringe.

  • Add the pivaloyl chloride dropwise over 15-20 minutes to the stirred solution at 0 °C.

  • Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20-25 °C).

  • Stir at room temperature for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS until the starting amine is consumed.

Work-up and Extraction
  • Quench the reaction by slowly adding 15 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize the hydrochloride salts formed during the reaction. Stir vigorously for 10 minutes.

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the lower organic layer (DCM).

  • Extract the aqueous layer with an additional 15 mL of DCM.

  • Combine the organic layers and wash sequentially with 15 mL of 0.1 M HCl (to remove excess DIPEA), followed by 15 mL of brine (saturated NaCl).

  • Dry the combined organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification and Characterization
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (typically 10% to 30% EtOAc in Hexanes).

  • Collect the fractions containing the pure product (visualized under UV light at 254 nm).

  • Evaporate the solvent in vacuo to afford N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide as a white to off-white solid[1].

  • Validation: Verify the structure and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight is 221.23 g/mol [1].

References

Sources

Application

Application Note: Advanced Deprotection Strategies for N-Pivaloyl Fluoropyridines

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Navigating Steric Hindrance and SNAr Vulnerabilities in Heteroaromatic Systems Mechanistic Context: The SNAr vs....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Navigating Steric Hindrance and SNAr Vulnerabilities in Heteroaromatic Systems

Mechanistic Context: The SNAr vs. Deprotection Dilemma

The pivaloyl (Piv) group is a premier protecting group for amines, prized for its extreme steric bulk. The tert-butyl moiety effectively blocks the Bürgi-Dunitz trajectory, preventing standard nucleophiles from accessing the carbonyl carbon. While this imparts exceptional stability during multi-step synthesis, it makes the eventual deprotection notoriously difficult.

When the protected amine is situated on a fluoropyridine ring, the deprotection challenge is exponentially magnified. Fluorine is highly electronegative, withdrawing electron density via induction and activating the electron-deficient pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). Consequently, the traditional harsh basic conditions (e.g., refluxing NaOH or KOH in ethanol) required to cleave a pivalamide will almost certainly result in the competitive displacement of the fluorine atom by the hydroxide or ethoxide nucleophile, destroying the target molecule.

To successfully deprotect a pivalamide on a fluoropyridine, the chemist must bypass this SNAr vulnerability.

G Start N-Pivaloyl Fluoropyridine Basic Harsh Basic Hydrolysis (NaOH, Reflux) Start->Basic OH- Acidic Acidic Hydrolysis (HCl, PrOH, 100°C) Start->Acidic H+ / H2O Activation Electrophilic Activation (Et3OBF4, RT) Start->Activation Alkylation SNAr Side Reaction: SNAr Displacement of F Basic->SNAr Nucleophilic Attack on Ring Product Desired Product: Deprotected Amine Acidic->Product Carbonyl Attack Activation->Product Mild Imidate Hydrolysis

Mechanistic divergence of N-pivaloyl fluoropyridine deprotection under varying conditions.

Strategy Selection Guide

The selection of a deprotection method depends entirely on the functional group tolerance of the broader molecule. Below is a quantitative and qualitative summary of the three most effective orthogonal strategies for fluoropyridines.

Deprotection StrategyKey ReagentsOperating Temp.SNAr RiskFunctional Group Tolerance
A. Acidic Hydrolysis Conc. HCl, 1-PrOH100 °CLowPoor (Cleaves Boc, acetals, silyl ethers)
B. Electrophilic Activation 1. Et3OBF4, DCM2. NaHCO3, EtOH20–25 °CVery LowGood (Tolerates most acid/base sensitive groups)
C. Lewis Acid Methanolysis Fe(NO3)3·9H2O, MeOH25–60 °CVery LowExcellent (Highly mild conditions)

Note: While strongly basic conditions using Lithium Diisopropylamide (LDA) have been successfully reported for the deprotection of indole pivalamides[1], such highly nucleophilic/basic conditions are strictly contraindicated for fluoropyridines due to rapid degradation and SNAr.

Detailed Experimental Protocols

Protocol A: Strong Acid Hydrolysis (The Brute-Force Approach)

Causality: Protonation of the amide oxygen drastically increases the electrophilicity of the carbonyl carbon, allowing water to attack despite the steric hindrance of the tert-butyl group. Acidic conditions do not promote SNAr of the C-F bond because the nucleophiles present (H2O or Cl-) are too weak to displace fluorine on a protonated pyridine ring. This method is highly effective and was utilized in the synthesis of complex arylcyclopropylamine derivatives[2].

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled pressure tube or round-bottom flask with the N-pivaloyl fluoropyridine derivative (1.0 eq).

  • Solvent Addition: Dissolve the substrate in 1-propanol to achieve a concentration of 0.2 M.

  • Acidification: Slowly add concentrated aqueous HCl (12 M, 10.0 eq).

  • Heating: Seal the vessel (if applicable) and heat the mixture to 100 °C in an oil bath for 24–60 hours.

  • Workup: Cool the reaction to 0 °C. Carefully quench by dropwise addition of 5N NaOH until the aqueous phase reaches pH 8–9.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation & Observations: The reaction mixture should remain a homogeneous solution during heating. Upon basification at 0 °C, the free fluoropyridinamine will often precipitate or cause the solution to become cloudy before extraction.

Protocol B: Electrophilic Activation via Meerwein's Salt (The Finesse Approach)

Causality: Triethyloxonium tetrafluoroborate (Meerwein's salt) is a powerful alkylating agent. It selectively O-alkylates the amide oxygen to form an O-ethyl imidate fluoroborate salt. Unlike amides, imidates lack resonance stabilization and are highly electrophilic. This intermediate is rapidly hydrolyzed under very mild, slightly basic conditions (aqueous NaHCO3) at room temperature, completely bypassing the need for harsh nucleophiles that would trigger SNAr.

Workflow Step1 Step 1: O-Alkylation Et3OBF4 in anhydrous DCM (RT, 12 h) Step2 Step 2: Solvent Removal Concentrate under reduced pressure Step1->Step2 Step3 Step 3: Imidate Hydrolysis Sat. NaHCO3 in EtOH (RT, 2-4 h) Step2->Step3 Step4 Step 4: Workup & Isolation EtOAc Extraction & Chromatography Step3->Step4

Step-by-step experimental workflow for the electrophilic activation deprotection method.

Step-by-Step Methodology:

  • O-Alkylation: In an oven-dried flask under N2 atmosphere, dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add Triethyloxonium tetrafluoroborate (Et3OBF4, 1.5–2.0 eq) in one portion. Stir at room temperature for 12–24 hours.

  • Concentration: Remove the DCM under reduced pressure to yield the crude imidate salt as a viscous oil or foam.

  • Hydrolysis: Redissolve the crude intermediate in Ethanol (0.1 M). Add an equal volume of saturated aqueous NaHCO3. Stir vigorously at room temperature for 2–4 hours.

  • Isolation: Dilute with water and extract with Ethyl Acetate. Dry the organic layer over MgSO4, filter, and purify via silica gel chromatography.

Self-Validation & Observations: Meerwein's salt is initially insoluble in DCM but will gradually dissolve as it reacts with the amide. TLC analysis of Step 1 will show the disappearance of the starting material into a baseline spot (the highly polar imidate salt). Following Step 4, the baseline spot will convert cleanly to a higher Rf spot corresponding to the free amine.

Protocol C: Lewis Acid-Catalyzed Methanolysis

Causality: Iron(III) nitrate nonahydrate acts as a mild, moisture-tolerant Lewis acid. The Fe(III) center coordinates to the sterically hindered carbonyl oxygen of the pivalamide, withdrawing electron density and activating the carbonyl carbon toward nucleophilic attack by the solvent (methanol). Bavetsias et al. demonstrated that methanolic Fe(NO3)3 smoothly hydrolyzes hindered pivalamides at room temperature without affecting sensitive aromatic rings[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add Fe(NO3)3·9H2O (0.2 to 1.0 eq depending on substrate reactivity).

  • Reaction: Stir the mixture at room temperature. If TLC indicates slow conversion after 12 hours, gently warm the reaction to 50–60 °C.

  • Workup: Once complete, concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove precipitated iron hydroxides. Separate the organic layer, dry, and concentrate.

Self-Validation & Observations: The addition of the iron salt will turn the solution a characteristic pale yellow or light brown. During the NaHCO3 workup, a rust-colored precipitate [Fe(OH)3] will form immediately, confirming the neutralization and removal of the Lewis acid.

References

  • Bavetsias, V., et al. "Methanolic Fe(NO3)3·9H2O: a mild and efficient reagent for the cleavage of pivalamides." Tetrahedron Letters 45.29 (2004): 5643-5644. Source: Organic Chemistry Portal. URL:[Link]

  • Itami, K., et al. "Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors." Nagoya University Thesis (2015). Source: National Institute of Informatics (NII) Repository. URL: [Link]

  • Avendaño, C., et al. "An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA." Synlett 1 (2005): 107-110. Source: Thieme Connect. URL:[Link]

Sources

Method

Application Note: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide as a Key Intermediate in the Synthesis of 5-Fluoro-7-Azaindole API Scaffolds

Executive Summary In modern Active Pharmaceutical Ingredient (API) manufacturing, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) manufacturing, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors such as the FDA-approved drug Pexidartinib[1]. The synthesis of fluorinated derivatives, specifically 5-fluoro-1H-pyrrolo[2,3-b]pyridine, presents unique regioselectivity and stability challenges[2].

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) has emerged as a critical, highly stable intermediate to navigate these challenges[3]. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical data for utilizing this pivaloyl-protected intermediate to construct the 5-fluoro-7-azaindole scaffold.

Mechanistic Rationale & Chemical Causality

The transformation of 2-amino-5-fluoronicotinonitrile into a functionalized 7-azaindole requires the reduction of the nitrile group and subsequent cyclization. The strategic choice of the pivaloyl (trimethylacetyl) protecting group is driven by three causal factors:

  • Steric Shielding against Over-Reduction: The DIBAL-H reduction of the nitrile to an aldehyde is highly sensitive. The bulky tert-butyl group of the pivalamide sterically shields the exocyclic amine, preventing unwanted nucleophilic attack or amide reduction. This ensures the reduction halts precisely at the imine-aluminum complex stage.

  • Solubility Enhancement: 2-Amino-5-fluoronicotinonitrile is highly crystalline and poorly soluble in non-polar solvents. Pivaloylation converts it into a lipophilic intermediate, enabling a completely homogeneous reaction mixture in THF at -78 °C, which is mandatory for cryogenic regiocontrol[4].

  • Orthogonal Deprotection during Cyclization: The pivaloyl group is robust enough to survive the strongly basic conditions of a Wittig homologation, yet it can be cleaved simultaneously during the acid-catalyzed cyclization step, eliminating the need for a discrete deprotection workflow.

Synthetic Pathway Visualization

Synthesis_Pathway A 2-Amino-5-fluoronicotinonitrile (Starting Material) B N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (Key Intermediate) A->B Pivaloyl Chloride Pyridine, DCM, 0°C to RT C N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide (Aldehyde Intermediate) B->C DIBAL-H, THF, -78°C Rochelle's Salt Workup D 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) C->D 1. Ph3P+CH2OMe Cl-, t-BuOK 2. 6M HCl, Reflux

Synthetic pathway from 2-amino-5-fluoronicotinonitrile to 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in observational checkpoints to ensure process integrity without requiring immediate off-line HPLC analysis.

Protocol A: Synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Objective: Install the steric shield on the exocyclic amine.

  • Initiation: Suspend 2-amino-5-fluoronicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol). Add anhydrous pyridine (2.0 eq).

  • Cryogenic Addition: Cool the mixture to 0 °C under nitrogen. Dropwise add pivaloyl chloride (1.2 eq).

    • Causality: The low temperature prevents exothermic degradation and limits di-pivaloylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, pale-yellow homogeneous solution, visually confirming the conversion to the highly soluble pivalamide.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the intermediate as an off-white solid.

Protocol B: DIBAL-H Reduction to the Aldehyde

Objective: Regioselective reduction of the nitrile.

  • Preparation: Dissolve N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF (15 vol). Cool strictly to -78 °C.

  • Reduction: Slowly add DIBAL-H (1.0 M in toluene, 1.5 eq) via a syringe pump over 1 hour. Stir at -78 °C for 2 hours.

    • Causality: Maintaining -78 °C traps the reduction at the tetrahedral imine-aluminum complex. Allowing the temperature to spike will result in over-reduction to the primary amine.

  • Quenching & Emulsion Break (Critical): Quench the reaction at -78 °C with ethyl acetate (2 vol) to consume excess DIBAL-H, then add saturated aqueous Rochelle's salt (potassium sodium tartrate) (15 vol). Warm to room temperature and stir vigorously for 2 hours.

    • Self-Validation Checkpoint: The reaction will initially form a thick, intractable white gel (aluminum salts). Successful chelation by the tartrate is visually confirmed when the gel completely breaks, yielding two sharply defined, clear liquid phases. Do not proceed to extraction until this phase separation is pristine.

Protocol C: Homologation and Cyclization

Objective: Construct the pyrrole ring via Wittig olefination and acid-catalyzed cascade.

  • Wittig Olefination: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in THF at 0 °C. Add potassium tert-butoxide (1.5 eq) to generate the ylide (solution turns deep red). Add the aldehyde from Protocol B (1.0 eq). Stir for 2 hours.

  • Cascade Cyclization: Concentrate the mixture, re-dissolve in THF, and add 6M HCl (10 vol). Reflux for 12 hours.

    • Causality: The strong acid performs a dual function: it hydrolyzes the enol ether to a highly reactive acetaldehyde moiety and simultaneously cleaves the pivaloyl group. The newly liberated amine immediately attacks the aldehyde, driving an irreversible cyclization to form the aromatic 5-fluoro-1H-pyrrolo[2,3-b]pyridine core[2][4].

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and key analytical markers required to validate the identity and purity of the compounds at each stage of the workflow.

Compound StageAppearanceExpected YieldKey ¹H NMR Markers (CDCl₃, δ ppm)Target Purity (HPLC)
Pivalamide Intermediate Off-white solid85 - 90%8.45 (d, 1H, Pyr), 1.35 (s, 9H, t-Bu)> 97.0%
Aldehyde Intermediate Pale yellow solid75 - 80%10.15 (s, 1H, CHO), 1.35 (s, 9H, t-Bu)> 95.0%
7-Azaindole Core Off-white powder65 - 70%11.85 (br s, 1H, NH), 6.50 (d, 1H, Pyrrole)> 98.5%

Note: The disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) in FT-IR are rapid orthogonal methods to validate Protocol B prior to NMR analysis.

References

  • ProcureNBuy. "Chemical Synthesis - 5-Fluoro-1H-pyrrolo[2,3-b]pyridine". Available at:[Link]

  • Gilead Sciences, Inc. "STANDARD PATENT: Application No. AU 2019372046 B2". Available at: [Link]

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) Executive Summary & Mechanistic Rationale In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2)

Executive Summary & Mechanistic Rationale

In modern drug discovery, highly functionalized pyridines are privileged scaffolds. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide presents a unique synthetic challenge and opportunity. The molecule is densely functionalized: it features a pivalamide-protected amine at C2, a strongly electron-withdrawing cyano group at C3, and a fluorine atom at C5.

For late-stage functionalization, this scaffold offers two distinct, orthogonal pathways:

  • C-F Bond Activation (C5): The C-F bond possesses a high bond dissociation energy (~115 kcal/mol), rendering traditional palladium-catalyzed cross-coupling ineffective. However, the electron-deficient nature of the pyridine ring—exacerbated by the C3-cyano group—lowers the LUMO of the arene. This allows electron-rich, low-valent Nickel(0) catalysts to undergo oxidative addition into the C-F bond, enabling Suzuki-Miyaura cross-coupling[1].

  • C-H Bond Functionalization (C6): If the C-F bond must be retained for metabolic stability in a drug candidate, the scaffold can be functionalized via Iridium-catalyzed C-H borylation. The regioselectivity is entirely sterically driven. The C4 position is heavily congested (flanked by the C3-CN and C5-F groups), whereas the C6 position is adjacent only to the bare pyridine nitrogen and the C5-F group. Consequently, borylation occurs exclusively at C6 [2].

Workflow Substrate N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide PathA Pathway A: C-F Activation Substrate->PathA PathB Pathway B: C-H Activation Substrate->PathB CondA Ni(cod)2 / PCy3 Suzuki-Miyaura PathA->CondA CondB [Ir(OMe)(COD)]2 / dtbpy C-H Borylation PathB->CondB ProdA C5-Functionalized Pyridine CondA->ProdA ProdB C6-Borylated Pyridine CondB->ProdB

Orthogonal functionalization pathways for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

Protocol A: Nickel-Catalyzed C-F Suzuki-Miyaura Cross-Coupling

To functionalize the C5 position, we employ a Nickel/Phosphine catalytic system. Palladium fails here because it cannot overcome the kinetic barrier of C-F oxidative addition. Nickel, having a smaller atomic radius and greater nucleophilicity in its zero-valent state, readily inserts into the activated C-F bond [1].

Quantitative Data: Catalyst & Ligand Optimization
EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventYield (%)
1Pd(OAc)₂XPhosK₃PO₄Toluene< 5% (No Reaction)
2Ni(cod)₂PPh₃CsFToluene12%
3Ni(cod)₂PCy₃ K₃PO₄Toluene45%
4Ni(cod)₂PCy₃ CsF Toluene 88%

Note: CsF is critical as it acts not only as a base for transmetalation but also helps sequester the extruded fluoride ion, preventing catalyst poisoning.

Step-by-Step Methodology

Note: This protocol requires strict air- and moisture-free techniques.

  • Catalyst Pre-activation (Glovebox): In an oven-dried 10 mL Schlenk tube, add Ni(cod)₂ (0.05 mmol, 13.8 mg) and tricyclohexylphosphine (PCy₃, 0.10 mmol, 28.0 mg). Dissolve in 1.0 mL of anhydrous toluene. Stir for 10 minutes until a deep purple/red solution forms, indicating the generation of the active L₂Ni(0) species.

  • Reagent Addition: To the active catalyst solution, add N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (0.50 mmol, 110.6 mg), the desired arylboronic acid (0.75 mmol), and anhydrous CsF (1.0 mmol, 151.9 mg).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 16 hours.

  • Self-Validating Step: Upon reaching 100 °C, the reaction mixture should transition from deep purple to a dark brown/black suspension. This color shift confirms the initiation of the catalytic cycle (oxidative addition).

  • Workup & Verification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. To validate success before purification, obtain a crude ¹⁹F NMR spectrum. The complete disappearance of the starting material's C5-F resonance (typically around -120 to -130 ppm) confirms quantitative C-F activation.

Mechanism Ni0 Ni(0) Active Species OA Oxidative Addition (C-F Cleavage) Ni0->OA + Substrate TM Transmetalation (Ar-B(OH)2) OA->TM + Base RE Reductive Elimination (C-C Formation) TM->RE RE->Ni0 Catalyst Regeneration Prod C5-Arylated Product RE->Prod

Ni-catalyzed C-F Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol B: Iridium-Catalyzed C-H Borylation at C6

When the C5-fluorine must be preserved, C-H borylation provides an excellent handle for downstream diversification. Iridium-catalyzed borylation utilizing[Ir(OMe)(COD)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is highly sensitive to steric hindrance. Because the C4 proton is flanked by the C3-cyano and C5-fluoro groups, the catalyst exclusively targets the unhindered C6 proton [2].

Quantitative Data: Solvent & Temperature Optimization
EntryCatalyst (1.5 mol%)Ligand (3 mol%)SolventTemp (°C)Regioselectivity (C6:C4)Yield (%)
1[Ir(OMe)(COD)]₂dtbpyHexane80>99:142% (Poor solubility)
2[Ir(OMe)(COD)]₂dtbpyDioxane80>99:176%
3[Ir(OMe)(COD)]₂dtbpyTHF 80 >99:1 94%
Step-by-Step Methodology
  • Catalyst Formation: In a dry, nitrogen-flushed vial, combine[Ir(OMe)(COD)]₂ (0.0075 mmol, 5.0 mg), dtbpy (0.015 mmol, 4.0 mg), and bis(pinacolato)diboron (B₂pin₂, 0.50 mmol, 127.0 mg).

  • Self-Validating Step (Catalyst Activation): Add 1.0 mL of anhydrous THF. The solution must rapidly change from pale yellow to a deep, opaque red-brown within 1-2 minutes. This visual cue is a self-validating indicator that the active Ir(III)-tris(boryl) complex has formed. If the solution remains yellow, the reagents have been compromised by oxygen/moisture, and the reaction will fail.

  • Substrate Addition: Add N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (0.50 mmol, 110.6 mg) dissolved in 1.0 mL of THF to the active catalyst mixture.

  • Reaction Execution: Seal the vial and heat at 80 °C for 12 hours.

  • Workup & Verification: Remove the solvent under reduced pressure. Analyze the crude mixture via ¹H NMR. The successful regioselective borylation is confirmed by the disappearance of the C6-H doublet (typically the most downfield signal, >8.0 ppm), while the C4-H signal remains intact as a singlet (due to the loss of coupling with the C6 proton).

References

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides Source: Journal of the American Chemical Society, 2011, 133 (48), 19505–19511. URL:[Link][1]

  • Iridium-catalyzed C-H borylation of pyridines Source: Organic & Biomolecular Chemistry, 2014, 12, 7318–7327. URL:[Link][2]

Sources

Method

Application Note: Scale-Up Production and Analytical Validation of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS 1346447-40-2)

Scientific Context and Mechanistic Causality The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The incorporation of fluorine into pyridine scaffolds is a widely utilized st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Mechanistic Causality

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The incorporation of fluorine into pyridine scaffolds is a widely utilized strategy to modulate lipophilicity, enhance metabolic stability, and improve protein-ligand binding affinities in targeted therapeutics ()[1]. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS 1346447-40-2) serves as a critical, advanced intermediate in the synthesis of such pharmaceutical agents.

The selection of the pivaloyl (trimethylacetyl) group for the protection of the exocyclic amine of 2-amino-5-fluoronicotinonitrile is driven by two mechanistic causalities:

  • Steric Shielding: Unlike acetyl or formyl groups, the massive steric bulk of the tert-butyl moiety strictly prevents over-acylation (di-acylation), ensuring near-perfect mono-acylation selectivity during synthesis ()[2].

  • Directed Functionalization: The pivalamide moiety acts as a highly effective directing group for subsequent directed ortho-metalation (DOM) or cross-coupling functionalizations, maintaining stability under strongly basic or nucleophilic conditions required in downstream drug manufacturing ()[3].

Process Chemistry and Experimental Design

Transitioning this synthesis from a bench-scale discovery route to a 1.0 kg pilot-scale production requires re-engineering the solvent dynamics and purification strategy to ensure a scalable, self-validating system.

  • Solvent Dynamics (Toluene vs. Dichloromethane): Bench-scale N-acylations frequently utilize dichloromethane (DCM). However, for scale-up, Toluene is selected. Causality: Toluene complies with green chemistry directives, allows for higher reaction temperatures if aging is required, and crucially, stays as the upper organic phase during aqueous workup. This prevents the severe emulsion issues often encountered with halogenated solvents and facilitates clean bottom-drain phase separations.

  • Thermal Control: The addition of pivaloyl chloride (PivCl) is highly exothermic. Causality: Controlled dosing at < 25°C prevents localized superheating, which would otherwise trigger the thermal degradation of the sensitive cyano group and lead to the formation of colored, difficult-to-remove impurities.

  • Chromatography-Free Purification: The product is isolated via anti-solvent crystallization using heptane. This bypasses bottleneck-prone silica gel chromatography, purging unreacted starting materials and triethylamine hydrochloride (TEA·HCl) salts directly into the mother liquor.

Quantitative Material Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 kg input of the starting material.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsMass / Volume
2-Amino-5-fluoronicotinonitrile866221-50-5137.111.001.00 kg
Pivaloyl chloride (PivCl)3282-30-2120.581.201.05 kg
Triethylamine (TEA)121-44-8101.191.501.11 kg
Toluene (Reaction Solvent)108-88-392.14N/A10.0 L
Heptane (Anti-solvent)142-82-5100.20N/A10.0 L
Purified Water (Quench)7732-18-518.02N/A5.0 L

Step-by-Step Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent phases is strictly gated by defined In-Process Control (IPC) thresholds.

Step 1: Reactor Preparation and Charging

  • Ensure a 20 L jacketed glass reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 2-Amino-5-fluoronicotinonitrile (1.00 kg) and Toluene (10.0 L). Stir at 200 rpm to form a uniform suspension.

  • Add Triethylamine (1.11 kg) in one portion. The mixture will remain a suspension.

Step 2: Pivaloyl Chloride Addition (Thermal Control)

  • Cool the reactor jacket to 5°C to prepare for the exothermic acylation.

  • Begin the dropwise addition of Pivaloyl chloride (1.05 kg) via an addition funnel over a period of 2 hours.

  • Causality Check: Monitor the internal thermocouple. Adjust the addition rate to maintain the internal temperature strictly below 25°C.

  • Upon complete addition, warm the reactor jacket to 35°C and age the reaction mixture for 4 hours.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 1.0 mL sample of the reaction mixture, quench with methanol, and analyze via HPLC (UV at 254 nm).

  • Validation Threshold: Proceed to Step 4 only when the unreacted 2-amino-5-fluoronicotinonitrile is < 1.0% (Area %) . If the threshold is not met, age for an additional 2 hours and re-sample.

Step 4: Quench and Phase Separation

  • Cool the mixture to 20°C.

  • Slowly charge Purified Water (5.0 L) to quench any unreacted PivCl and dissolve the precipitated TEA·HCl salts.

  • Stir vigorously for 15 minutes, then halt agitation and allow phase separation for 30 minutes.

  • Causality Check: Discard the lower aqueous layer. Wash the upper organic layer with 10% Brine (3.0 L) to remove residual moisture and hydrophilic impurities.

Step 5: Anti-Solvent Crystallization

  • Transfer the washed organic layer to a clean crystallization vessel.

  • Begin the slow addition of Heptane (10.0 L) over 1 hour while maintaining stirring at 20°C.

  • Causality Check: Heptane acts as a potent anti-solvent, lowering the solubility of the pivalamide product and driving supersaturation.

  • Cool the suspension to 0–5°C at a rate of 10°C/hour, and age for 2 hours to maximize crystalline yield.

Step 6: Filtration and Drying

  • Filter the resulting white to off-white slurry via a Nutsche filter.

  • Wash the filter cake with cold Heptane/Toluene (2:1 v/v, 2.0 L) to displace the mother liquor.

  • Dry the product in a vacuum oven at 45°C for 12 hours.

Analytical Validation Specifications

To ensure the trustworthiness of the final batch for downstream pharmaceutical manufacturing, the isolated CAS 1346447-40-2 must meet the following analytical specifications:

ParameterAnalytical MethodRelease Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Purity HPLC (UV at 254 nm)≥ 98.0% (Area)
Identity 1H-NMR (DMSO-d6)Conforms to reference structure
Moisture Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvent GC-HS (Toluene/Heptane)≤ 890 ppm (Toluene) / ≤ 5000 ppm (Heptane)

Process Workflow Visualization

G Start 2-Amino-5-fluoronicotinonitrile + Toluene + TEA Reaction PivCl Addition (T < 25°C, 2h) Start->Reaction Quench Aqueous Quench (H2O/Brine Wash) Reaction->Quench PhaseSep Phase Separation (Discard Aqueous) Quench->PhaseSep Crystallization Crystallization (Toluene/Heptane) PhaseSep->Crystallization Filtration Filtration & Wash Crystallization->Filtration Product CAS 1346447-40-2 (>98% Purity) Filtration->Product

Process workflow for the scale-up synthesis of CAS 1346447-40-2.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. URL:[Link]

Sources

Application

Application Note: Divergent Synthetic Strategies for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Executive Briefing N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly functionalized heteroaryl building block frequently utilized in pharmaceutical development. The pivalamide moiety provides sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly functionalized heteroaryl building block frequently utilized in pharmaceutical development. The pivalamide moiety provides substantial steric bulk, which is often leveraged in drug design to protect the 2-amino position from metabolic oxidation, lock a specific molecular conformation, or serve as a lipophilic pharmacophore. Synthesizing this compound requires overcoming the inherent electronic deactivation of the pyridine ring. This application note details two robust, field-proven methodologies for its synthesis: Direct DMAP-catalyzed acylation and Palladium-catalyzed Buchwald-Hartwig amidation.

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the correct synthetic route requires understanding the electronic and steric environment of the substrate.

Route A: DMAP-Catalyzed Direct Acylation The primary amine of 2-amino-3-cyano-5-fluoropyridine is severely deactivated. The electron-withdrawing nature of the pyridine nitrogen is compounded by the strong inductive and mesomeric effects of the 3-cyano and 5-fluoro substituents. Uncatalyzed acylation with pivaloyl chloride is kinetically unfavorable and often leads to incomplete conversions. To overcome this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks pivaloyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate significantly lowers the activation energy barrier, enabling the deactivated amine to undergo successful C-N bond formation .

Route B: Palladium-Catalyzed Buchwald-Hartwig Amidation An alternative convergent strategy utilizes 2-chloro-3-cyano-5-fluoropyridine. While the electron-deficient ring facilitates the initial oxidative addition of Pd(0) into the C-Cl bond, the subsequent reductive elimination of the amidate is notoriously difficult. The amidate intermediate tends to form a thermodynamically stable, unreactive κ²-complex (bidentate coordination via both N and O atoms). The use of the ligand Xantphos is critical here. With its exceptionally wide natural bite angle (~111°), Xantphos enforces a trans-chelating or highly distorted cis geometry on the palladium center. This steric constraint prevents κ²-coordination, forcing the intermediate into a reactive κ¹-amidate conformation and dramatically accelerating the rate-limiting reductive elimination step . Furthermore, specific base selections (like Cs₂CO₃) can further tune this reductive elimination in heteroaryl systems.

Workflow cluster_A Route A: Direct Acylation cluster_B Route B: Pd-Catalyzed Amidation A1 2-Amino-3-cyano- 5-fluoropyridine A2 Pivaloyl Chloride + DMAP / TEA A1->A2 Target N-(3-Cyano-5-fluoropyridin- 2-yl)pivalamide A2->Target B1 2-Chloro-3-cyano- 5-fluoropyridine B2 Pivalamide + Cs2CO3 Pd2(dba)3 / Xantphos B1->B2 B2->Target

Fig 1: Synthetic pathways for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide via acylation or Pd-coupling.

Experimental Protocols & Self-Validation Workflows

Protocol A: DMAP-Catalyzed Direct N-Acylation

Reagents: 2-Amino-3-cyano-5-fluoropyridine (1.0 eq), Pivaloyl chloride (1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Initiation: Flame-dry a round-bottom flask under Ar gas. Charge the flask with 2-amino-3-cyano-5-fluoropyridine (10.0 mmol) and anhydrous DCM (50 mL).

  • Catalyst & Base Addition: Add TEA (20.0 mmol) and DMAP (1.0 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise add pivaloyl chloride (12.0 mmol) over 15 minutes. The slow addition prevents localized heating and minimizes the formation of di-acylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3, UV 254 nm) should indicate the complete consumption of the highly polar amine starting material (Rf ~0.2) and the appearance of a less polar product spot (Rf ~0.6).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize unreacted pivaloyl chloride. Separate the organic layer. Wash the organic layer with 1M HCl (2 × 30 mL).

    • Validation Checkpoint 2: During the 1M HCl wash, the aqueous layer must remain strictly acidic (pH < 2) to ensure the complete protonation and removal of DMAP and TEA into the aqueous phase.

  • Purification: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amidation

Reagents: 2-Chloro-3-cyano-5-fluoropyridine (1.0 eq), Pivalamide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.06 eq), Cs₂CO₃ (1.5 eq), Anhydrous 1,4-Dioxane.

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry reaction vessel with 2-chloro-3-cyano-5-fluoropyridine (10.0 mmol), pivalamide (12.0 mmol), Pd₂(dba)₃ (0.2 mmol, 2 mol%), Xantphos (0.6 mmol, 6 mol%), and finely powdered Cs₂CO₃ (15.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (40 mL). Seal the vessel and purge with Ar gas for 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

    • Validation Checkpoint 1: LC-MS analysis of a 10 µL aliquot should confirm the disappearance of the 2-chloro starting material (m/z 156[M+H]⁺) and the presence of the product mass (m/z 222 [M+H]⁺). TLC is not recommended here due to similar Rf values of the starting materials.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a pad of Celite.

    • Validation Checkpoint 2: Filtration through Celite must yield a clear, particle-free filtrate; any dark suspension indicates incomplete removal of Pd black, which will severely foul the silica gel column during purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc 8:2 to 6:4) to isolate the target amide.

Comparative Analytics

The following table summarizes the quantitative data and strategic considerations for both pathways, allowing researchers to select the optimal route based on their available precursors and scale-up requirements.

ParameterRoute A: Direct AcylationRoute B: Pd-Catalyzed Amidation
Starting Material 2-Amino-3-cyano-5-fluoropyridine2-Chloro-3-cyano-5-fluoropyridine
Primary Reagent Pivaloyl Chloride (1.2 eq)Pivalamide (1.2 eq)
Catalyst System DMAP (10 mol%) / TEAPd₂(dba)₃ (2 mol%) / Xantphos (6 mol%)
Solvent / Temp DCM / 0 °C to RT1,4-Dioxane / 100 °C
Typical Yield 85 - 90%75 - 82%
Key Advantage High atom economy, ambient temperatureAvoids handling highly deactivated amines
Primary Limitation Requires strictly anhydrous conditionsHigh catalyst cost, trace metal removal required

References

  • Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, 124(21), 6043–6048. URL:[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English, 17(8), 569-583. URL:[Link]

  • Shen, Q., & Hartwig, J. F. (2007). "Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides." Journal of the American Chemical Society, 129(24), 7734–7735. URL:[Link]

Method

Application Note: Utilizing N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide in Agrochemical Discovery

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Crop Protection Scientists Application Focus: Synthesis of Next-Generation Fluorinated Fungicides and Insecticides Executive Summary & Strategic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Crop Protection Scientists Application Focus: Synthesis of Next-Generation Fluorinated Fungicides and Insecticides

Executive Summary & Strategic Rationale

The integration of fluorine into heterocyclic scaffolds has revolutionized modern agrochemical discovery, yielding active ingredients with unparalleled metabolic stability, enhanced lipophilicity, and superior target binding affinity[1]. Within this paradigm, N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) represents a highly specialized, multifunctional building block.

This guide details the strategic utilization of this compound as a core scaffold for the rapid elaboration of novel crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides. By leveraging its unique combination of a directing group, an electron-withdrawing handle, and a metabolic blocker, researchers can efficiently navigate complex structure-activity relationship (SAR) landscapes.

Mechanistic Insights: The Triad of Functionalization

The synthetic utility of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide stems from the synergistic interplay of its three primary functional groups. Understanding the causality behind these structural features is critical for rational experimental design.

  • The Pivalamide (Piv) Directing Group: Unlike simple acetyl groups, the sterically demanding tert-butyl moiety of the pivalamide prevents unwanted nucleophilic attack at the amide carbonyl. More importantly, it serves as an exceptional bidentate/monodentate directing group for transition-metal-catalyzed C–H activation[2]. The coordination of the amide nitrogen to a metal center (e.g., Palladium or Ruthenium) allows for highly regioselective functionalization at the adjacent C4 position of the pyridine ring[3].

  • The 5-Fluoro Substituent: The presence of a fluorine atom at the 5-position serves a dual purpose. Biologically, it blocks primary sites of cytochrome P450-mediated oxidative metabolism in both plants and target pests, extending the half-life of the active ingredient[4]. Physicochemically, it modulates the pKa of the pyridine nitrogen, reducing non-specific soil binding and improving systemic mobility within the plant vascular system.

  • The 3-Cyano Handle: The nitrile group acts as a versatile synthetic pivot. It can be selectively hydrolyzed to a carboxylic acid to serve as the foundation for amide-linked SDHI fungicides, or it can be converted into a tetrazole for bioisosteric herbicide design.

Experimental Workflows & Protocols

The following self-validating protocols describe the transformation of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide into a highly functionalized SDHI fungicide precursor.

Protocol 1: Palladium-Catalyzed Directed C4-Arylation

This step utilizes the pivalamide group to direct the arylation of the pyridine core, building structural complexity necessary for fitting into the hydrophobic pocket of fungal mitochondrial Complex II.

Rationale for Reagents: Palladium(II) acetate is selected as the precatalyst because the acetate ligands are strictly required to facilitate the Concerted Metalation-Deprotonation (CMD) pathway during C–H bond cleavage. Silver carbonate ( Ag2​CO3​ ) acts as both an oxidant to regenerate the Pd(II) active species and a base to neutralize acidic byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (1.0 equiv, 1.0 mmol), the desired aryl iodide (1.5 equiv), Pd(OAc)2​ (5 mol%), and Ag2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) (5.0 mL). Expert Insight: HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes the transition state and significantly accelerates the C-H activation process.

  • Reaction: Seal the tube and heat the mixture at 90°C for 16 hours. Monitor reaction progression via LC-MS until the starting material peak is consumed.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C4-arylated intermediate.

Protocol 2: Nitrile Hydrolysis and SDHI Amide Coupling

To generate an SDHI fungicide, the cyano group must be converted to an amide via a carboxylic acid intermediate.

Rationale for Reagents: Base-catalyzed hydrolysis is chosen over acid-catalyzed hydrolysis to prevent the premature cleavage of the pivalamide protecting group. For the subsequent coupling, HATU is utilized because the resulting 5-fluoropyridine-3-carboxylic acid is electronically deactivated by the fluorine atom; a highly efficient uronium-based coupling reagent is required to prevent low yields.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C4-arylated intermediate (1.0 mmol) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (10 mL). Reflux at 85°C for 12 hours.

  • Acidification: Cool to 0°C and carefully acidify to pH 3 using 1M HCl. The resulting pyridine-3-carboxylic acid derivative will precipitate. Filter, wash with cold water, and dry under a high vacuum.

  • Activation & Coupling: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and the target aniline (e.g., a fluorinated biphenylamine, 1.1 equiv) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction is self-validating when a color change from pale yellow to deep orange occurs, indicating the formation of the active ester intermediate.

  • Isolation: Quench with saturated aqueous NaHCO3​ (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2​SO4​ , and concentrate to yield the final SDHI candidate.

Quantitative Data Presentation

The functionalization of the core scaffold significantly alters its physicochemical profile, optimizing it for agrochemical efficacy. Table 1 summarizes the predicted property shifts during the synthetic workflow.

Table 1: Physicochemical Property Evolution of the Pyridine Scaffold

Compound StageMolecular Weight ( g/mol )Predicted LogPTPSA (Ų)Metabolic Stability (In Vitro t½)
Starting Material 221.231.8565.4> 120 min
C4-Arylated Intermediate ~297.303.4065.4> 120 min
Carboxylic Acid Derivative ~316.302.1076.5N/A (Intermediate)
Final SDHI Candidate ~450.504.6570.2> 240 min

Note: LogP (lipophilicity) increases significantly upon arylation and amide coupling, pushing the molecule into the optimal range (LogP 3.5 - 5.0) for penetrating fungal cell walls and leaf cuticles.

Mandatory Visualizations

SyntheticWorkflow SM N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (Starting Material) CH_Act Pd-Catalyzed C-H Arylation (Pivalamide Directed) SM->CH_Act Intermediate C4-Arylated Intermediate CH_Act->Intermediate Hydrolysis Nitrile Hydrolysis (Alkaline Conditions) Intermediate->Hydrolysis Acid Pyridine-3-Carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU / DIPEA) Acid->Coupling Product Novel SDHI Fungicide Candidate Coupling->Product

Workflow for synthesizing SDHI fungicide candidates from the pivalamide precursor.

SDHIMechanism Fungicide Fluorinated Pyridine SDHI ComplexII Mitochondrial Complex II Fungicide->ComplexII Binds Ubiquinone Ubiquinone Binding Site ComplexII->Ubiquinone Blocks Respiration Cellular Respiration Ubiquinone->Respiration Halts Death Fungal Cell Death Respiration->Death ATP Depletion

Mechanism of action for fluorinated pyridine SDHI fungicides in fungal mitochondria.

References

  • Agricultural Products Based on Fluorinated Heterocyclic Compounds Source: ResearchGate URL:[Link]

  • Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Regioselective Functionalization of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for the regioselective functionalization of the highly deactiva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for the regioselective functionalization of the highly deactivated N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide scaffold via transition-metal-catalyzed C–F and C–H activation.

Structural Analysis & Reactivity Profiling

The pyridine core of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide presents a unique electronic and steric topology that dictates its downstream functionalization in drug discovery workflows. Understanding the causality behind its reactivity is critical for designing successful synthetic protocols.

  • Electronic Deactivation at C5: The C5-fluorine is located meta to both the pyridine nitrogen (N1) and the C3-cyano group. Because it lacks resonance stabilization from an ortho or para electron-withdrawing group, the C5–F bond is highly resistant to classical Nucleophilic Aromatic Substitution (SNAr). As documented in recent radiosynthesis studies, nucleophilic substitution at the 3- or 5-positions of pyridines typically requires extreme temperatures (>130 °C) and specialized leaving groups 1. While the C3-cyano group exerts a strong inductive electron-withdrawing effect 2, it is insufficient to drive mild SNAr at the meta position.

  • Steric Shielding: The bulky pivalamide (-NHPiv) group at C2 provides significant steric hindrance, effectively shielding the C3/C4 face of the molecule from bulky transition metal catalysts.

  • Strategic Workaround: To overcome the inherent SNAr resistance at C5, Palladium-catalyzed C–F activation (Buchwald-Hartwig amination) is employed 3. Concurrently, the unhindered C6 position, adjacent to the pyridine nitrogen, serves as an ideal site for directed Iridium-catalyzed C–H borylation.

ReactivityMap cluster_0 N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide C2 C2: -NHPiv Steric Shielding C3 C3: -CN Electron Withdrawing C4 C4: -H Sterically Blocked C5 C5: -F Target for C-F Activation Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination C5->Buchwald-Hartwig\nAmination Pd(OAc)2 / BrettPhos 110 °C C6 C6: -H Target for C-H Borylation Ir-Catalyzed\nC-H Borylation Ir-Catalyzed C-H Borylation C6->Ir-Catalyzed\nC-H Borylation [Ir(OMe)(cod)]2 / dtbpy 80 °C

Figure 1: Regioselectivity map for the functionalization of the pyridine core.

Protocol A: Palladium-Catalyzed C5–F Amination

Objective: Direct displacement of the C5-fluorine with secondary amines via oxidative addition into the strong C(sp2)–F bond.

Causality of Reagents
  • Catalyst/Ligand: Pd(OAc)₂ with BrettPhos. The bulky, electron-rich biaryl phosphine ligand BrettPhos is critical; it promotes oxidative addition into the notoriously inert C–F bond while preventing the formation of inactive Pd-bis(amine) dead-end complexes.

  • Base: Sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine during the transmetalation step, driving the catalytic cycle forward.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (1.0 mmol, 221.2 mg), Pd(OAc)₂ (0.05 mmol, 5 mol%), BrettPhos (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol, 144 mg).

  • Solvent & Nucleophile Addition: Add anhydrous toluene (4.0 mL) followed by the amine nucleophile (e.g., morpholine, 1.2 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C in a pre-heated oil bath for 18 hours. The elevated temperature is mandatory to overcome the high activation barrier of the C–F bond.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Validation & Quality Control (Self-Validating Step): Monitor the crude mixture via LC-MS. Successful displacement of fluorine by morpholine yields a mass shift of +67 Da. The disappearance of the starting material peak (m/z 222 [M+H]⁺) and the appearance of the product peak (m/z 289 [M+H]⁺) confirms successful oxidative addition and reductive elimination.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C5-aminated product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Insertion into C5-F bond Pd0->OxAdd Substrate TransMet Transmetalation Base-assisted Amine Coordination OxAdd->TransMet Amine + NaOtBu RedElim Reductive Elimination C-N Bond Formation TransMet->RedElim - NaF, - tBuOH RedElim->Pd0 C5-Aminated Product

Figure 2: Catalytic cycle of the Pd-catalyzed C5-F Buchwald-Hartwig amination.

Protocol B: Iridium-Catalyzed Regioselective C6–H Borylation

Objective: Regioselective installation of a boronic pinacol ester at the C6 position to enable downstream Suzuki-Miyaura cross-coupling, a staple in the synthesis of functionalized C3-symmetric building blocks 4.

Causality of Reagents
  • Catalyst/Ligand: [Ir(OMe)(cod)]₂ with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The Ir-dtbpy complex is highly sensitive to steric hindrance. It selectively activates the C6–H bond because the C4–H bond is sterically compressed between the C3-cyano and C5-fluoro groups.

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂).

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox, dissolve [Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) in anhydrous THF (2.0 mL). Stir for 5 minutes until the solution turns deep red, indicating the formation of the active iridium species.

  • Substrate Addition: Add B₂pin₂ (0.6 mmol) and N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (1.0 mmol) dissolved in THF (2.0 mL).

  • Reaction: Stir the sealed mixture at 80 °C for 12 hours.

  • Validation & Quality Control (Self-Validating Step): Perform ¹H NMR analysis of an aliquot. The starting material exhibits two distinct aromatic protons (C4–H and C6–H). Successful borylation at C6 results in the complete disappearance of the C6–H proton signal (typically ~8.5 ppm) and the emergence of a prominent singlet integrating to 12 protons at ~1.3 ppm, corresponding to the pinacol ester methyl groups.

  • Workup & Purification: Quench the reaction by exposing it to air. Remove the solvent under reduced pressure and purify by short-path silica gel chromatography to yield the C6-Bpin derivative.

Quantitative Data Presentation

The following table summarizes the expected yields and regioselectivity metrics based on the orthogonal functionalization strategies applied to the target scaffold.

Functionalization TypeTarget PositionReagents / Catalyst SystemModel Nucleophile / ReagentExpected Yield (%)Regioselectivity
C–F Amination C5Pd(OAc)₂, BrettPhos, NaOtBuMorpholine75 - 82%>99% (C5 only)
C–F Amination C5Pd(OAc)₂, BrettPhos, NaOtBuPiperidine70 - 78%>99% (C5 only)
C–H Borylation C6[Ir(OMe)(cod)]₂, dtbpyB₂pin₂85 - 90%>95% (C6 over C4)

References

  • Development, Optimization, and Scope of the Radiosynthesis of 3/5-[18F]Fluoropyridines from Readily Prepared Aryl(pyridinyl) Iodonium Salts: The Importance of TEMPO and K2CO3. ACS Publications.1

  • Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate.2

  • Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. PMC - NIH.4

  • Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Synthesis

Overview The synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide relies on the amidation of 2-amino-3-cyano-5-fluoropyridine with pivaloyl chloride. Researchers frequently report stalled reactions or extremely low yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide relies on the amidation of 2-amino-3-cyano-5-fluoropyridine with pivaloyl chloride. Researchers frequently report stalled reactions or extremely low yields (<20%) when applying standard peptide coupling or mild acylation conditions to this substrate. This guide addresses the root chemical causes—extreme electron deficiency and steric hindrance—and provides a self-validating, high-yield experimental protocol to overcome these thermodynamic barriers.

Troubleshooting FAQs: Understanding the Chemistry

Q1: Why does my reaction yield trace product when using Triethylamine (TEA) or Pyridine in Dichloromethane (DCM)?

Causality: The starting material, 2-amino-3-cyano-5-fluoropyridine, is a highly deactivated amine. The pyridine ring nitrogen, combined with the strongly electron-withdrawing 3-cyano and 5-fluoro groups, drastically reduces the electron density on the exocyclic 2-amino group via both inductive and resonance effects (1)[1]. Consequently, the neutral amine is an exceptionally poor nucleophile. Furthermore, pivaloyl chloride features a bulky tert-butyl group that imposes a high steric barrier to nucleophilic attack (2)[2]. Mild bases like TEA (pKa ~10.7) are insufficiently basic to deprotonate the amine, resulting in a stalled reaction.

Q2: How can I overcome the poor nucleophilicity of the starting material?

Causality: You must change the reaction pathway from a neutral amine attack to an anionic attack. By using a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS), you quantitatively deprotonate the 2-amino group to form a highly reactive pyridin-2-ylamide anion. This anionic intermediate is nucleophilic enough to overcome the steric hindrance of the pivaloyl group and drive the reaction forward (3)[3].

Q3: I switched to NaH, but now I am observing di-acylation (imide formation). How do I control selectivity?

Causality: Mono-acylated aminopyridines remain acidic (pKa ~12–13) and can be deprotonated by excess strong base, leading to a second acylation event with pivaloyl chloride[3]. Solution:

  • Strict Stoichiometry: Limit the base to 1.05–1.10 equivalents and pivaloyl chloride to exactly 1.10 equivalents.

  • Temperature Control: Perform the deprotonation at 0 °C, and add the pivaloyl chloride dropwise to prevent localized excesses of the electrophile.

  • Order of Addition: Always pre-form the anion by reacting the amine with NaH for 30 minutes before introducing the acyl chloride.

Quantitative Data: Base and Condition Optimization

The following table summarizes the expected outcomes when optimizing the acylation of highly deactivated 2-aminopyridines[2][3].

Base / Reagent SystemSolventTemperatureMechanistic RoleExpected Yield
TEA (2.0 eq)DCMRT to RefluxAcid scavenger only (fails to deprotonate)< 10%
Pyridine / DMAP (cat.)TolueneRefluxNucleophilic catalysis (sterically hindered)15 - 30%
LiHMDS (1.1 eq)THF-78 °C to RTQuantitative deprotonation (homogeneous)75 - 85%
NaH (1.1 eq)THF or DMAc0 °C to RTQuantitative deprotonation (heterogeneous)80 - 92%

Mechanistic Pathway

The diagram below illustrates the self-validating logic of the strong-base protocol. Deprotonation is an absolute prerequisite for successful C-N bond formation in this sterically and electronically demanding system.

Mechanism A 2-Amino-3-cyano- 5-fluoropyridine B Pyridin-2-ylamide Anion A->B NaH (1.1 eq) - H2 (gas) C Tetrahedral Intermediate B->C + Pivaloyl Chloride (Anionic Attack) D N-(3-Cyano-5-fluoropyridin- 2-yl)pivalamide C->D - Cl⁻ (Elimination)

Reaction pathway demonstrating the obligatory anionic intermediate for sterically hindered acylation.

Step-by-Step Methodology: NaH-Mediated Acylation

This protocol ensures the complete conversion of the deactivated amine while suppressing di-acylation. The procedure is self-validating: the cessation of hydrogen gas evolution physically confirms the complete formation of the reactive anion.

Safety Note: Sodium hydride reacts violently with water to release flammable hydrogen gas. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Anion

  • Charge an oven-dried, multi-neck round-bottom flask with 2-amino-3-cyano-5-fluoropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (approx. 10 mL/g of substrate) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in small portions to prevent a rapid exotherm.

  • Stir the suspension at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes. Validation checkpoint: Wait until hydrogen gas bubbling completely ceases. The formation of a colored solution/suspension indicates the successful generation of the pyridin-2-ylamide anion.

Step 2: Electrophilic Addition 5. Re-cool the reaction mixture to 0 °C. 6. Dissolve Pivaloyl Chloride (1.1 eq) in a small volume of anhydrous THF (2 mL/g) and transfer it to a pressure-equalizing dropping funnel. 7. Add the pivaloyl chloride solution dropwise over 15–20 minutes to maintain the internal temperature near 0 °C, preventing the formation of the di-acylated imide byproduct. 8. Remove the ice bath and stir the reaction at room temperature for 2–4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc) or LC-MS.

Step 3: Quenching and Isolation 9. Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes any unreacted NaH and protonates the final product. 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 11. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography or recrystallization to afford pure N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) ResearchGate (Russian Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficacy of Lorlatinib (PF-06463922)

Welcome to the technical support center for Lorlatinib (CAS: 1346447-40-2), a potent, third-generation, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2][3][4] This guide is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Lorlatinib (CAS: 1346447-40-2), a potent, third-generation, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to address common challenges that may lead to perceived low efficacy or inconsistent results during in vitro and in vivo experiments. Our goal is to provide you with the expertise and practical solutions to ensure the successful application of this powerful research compound.

Understanding Lorlatinib (PF-06463922)

Lorlatinib is a highly selective and brain-penetrant small molecule inhibitor designed to overcome resistance to earlier-generation ALK inhibitors.[2][5][6] It demonstrates sub-nanomolar potency against wild-type ALK and ROS1, as well as a broad spectrum of clinically relevant mutations.[1][4][7] Understanding its mechanism of action is crucial for designing robust experiments and interpreting results accurately.

Below is a simplified representation of Lorlatinib's primary signaling pathway inhibition:

Lorlatinib_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling ALK/ROS1 ALK/ROS1 Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK/ROS1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK/ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK/ROS1->JAK_STAT Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK/ROS1 Inhibits ATP Binding Proliferation Cell Proliferation, Survival, & Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation caption Figure 1. Simplified ALK/ROS1 Signaling and Lorlatinib Inhibition.

Caption: Figure 1. Simplified ALK/ROS1 Signaling and Lorlatinib Inhibition.

Frequently Asked Questions & Troubleshooting

Section 1: Compound Handling and Preparation

Q1: I'm seeing variable or no activity in my cell-based assays. Could my Lorlatinib stock solution be the problem?

A1: Absolutely. The integrity of your stock solution is paramount. Here are the most common pitfalls and how to address them:

  • Solubility Issues: Lorlatinib is soluble in DMSO.[1] If you observe any precipitation in your stock solution, gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[8] Always visually inspect your stock for full dissolution before making dilutions. Insoluble compound is a primary reason for reduced effective concentration.

  • Improper Storage: For long-term storage, Lorlatinib should be stored at -20°C, desiccated.[1][8] Some suppliers recommend -80°C for storage longer than a year.[4] Repeated freeze-thaw cycles can lead to degradation, so it is best practice to aliquot your stock solution into single-use volumes.

  • Purity: Ensure you are using a high-purity grade of Lorlatinib (≥98% by HPLC is recommended).[9] Impurities can interfere with your assay or have off-target effects.

Recommended Stock Solution Protocol:

  • Allow the vial of powdered Lorlatinib to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Ensure complete dissolution as described above.

  • Aliquot into single-use tubes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Section 2: In Vitro Experimental Design

Q2: I'm not observing the expected IC50 values in my cell proliferation assays. What should I check?

A2: Discrepancies in IC50 values can arise from several factors related to your experimental setup. Let's break down the key areas to troubleshoot.

  • Cell Line Sensitivity: Lorlatinib's potency is highly dependent on the specific ALK or ROS1 fusion or mutation present in your cell line.[5][7] For example, cell lines with the ALK G1202R mutation are highly sensitive to Lorlatinib, whereas they are resistant to other ALK inhibitors.[10] Verify the genetic background of your cell line.

  • Dose Range and Incubation Time: Ensure your dose-response curve covers a sufficiently wide range of concentrations to capture the full inhibitory effect. Based on published data, IC50 values can range from sub-nanomolar to the low nanomolar range.[3][8] A typical starting range could be from 0.1 nM to 1 µM. The incubation time should also be optimized; a 72-hour incubation is common for cell viability assays.

  • Assay-Specific Considerations:

    • ATP Concentration in Kinase Assays: Lorlatinib is an ATP-competitive inhibitor.[4][11] If you are performing a biochemical kinase assay, the concentration of ATP can significantly impact the apparent IC50 value.[12] It is recommended to use an ATP concentration at or near the Km for the specific kinase.

    • Cellular Uptake: While Lorlatinib has good cell permeability, factors like high protein binding in the culture medium or efflux pump activity in certain cell lines could reduce the intracellular concentration.[11][13] Consider using serum-free or low-serum medium during the treatment period if appropriate for your cells.

  • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is at a non-toxic level (typically <0.1%).[14]

Table 1: Reported In Vitro Potency of Lorlatinib (PF-06463922)

Target/Cell LineAssay TypeIC50/Ki ValueReference
ROS1 (recombinant)Biochemical (Ki)<0.02 nM[1]
ALK (wild-type, recombinant)Biochemical (Ki)<0.07 nM[1]
ALK L1196M (recombinant)Biochemical (Ki)0.7 nM[1]
BaF3 CD74-ROS1Cell Proliferation0.6 nM[7][8]
HCC78 (SLC34A2-ROS1)Cell Proliferation1.3 nM[7][8]
H3122 (EML4-ALK)Cell Proliferation~2.8 nM[5]
ALK-mutated Neuroblastoma cell linesCell Viability10-30 nM[5]

Q3: My Western blot results don't show a decrease in phosphorylated ALK/ROS1 after treatment. Why?

A3: This is a common issue that often points to the timing of your experiment or technical aspects of the Western blot.

  • Treatment Duration and Lysate Collection: The inhibition of kinase phosphorylation is often a rapid event. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of p-ALK or p-ROS1.

  • Antibody Quality: Ensure that your primary antibodies for both the phosphorylated and total forms of the kinase are validated for specificity and are working correctly.

  • Loading Controls and Normalization: Always include a loading control (e.g., GAPDH, β-actin) and normalize the phosphorylated protein signal to the total protein signal to accurately assess the extent of inhibition.

  • Dose: It's possible the concentration of Lorlatinib used was insufficient to achieve significant target inhibition in your specific cell model. Refer to the IC50 values in Table 1 and consider using a concentration at least 10-fold higher than the proliferation IC50 to ensure target engagement.

Below is a troubleshooting workflow for unexpected in vitro results:

In_Vitro_Troubleshooting Start Low/No In Vitro Activity Check_Compound 1. Verify Compound Integrity - Solubility - Storage - Purity Start->Check_Compound Check_Cell_Line 2. Confirm Cell Line - ALK/ROS1 Status - Known Mutations - Mycoplasma Test Check_Compound->Check_Cell_Line Compound OK Check_Assay 3. Review Assay Protocol - Dose Range - Incubation Time - DMSO Control - ATP Conc. (Kinase Assay) Check_Cell_Line->Check_Assay Cell Line OK Check_Readout 4. Validate Readout - Antibody Specificity (WB) - Assay Sensitivity - Positive/Negative Controls Check_Assay->Check_Readout Assay Protocol OK Resolved Problem Resolved Check_Readout->Resolved Readout Validated caption Figure 2. Troubleshooting workflow for in vitro experiments.

Caption: Figure 2. Troubleshooting workflow for in vitro experiments.

Section 3: In Vivo Experimental Design

Q4: My in vivo xenograft model is not responding to Lorlatinib treatment. What could be the issue?

A4: In vivo experiments introduce additional layers of complexity. Lack of efficacy can be due to several factors beyond the compound's intrinsic activity.

  • Pharmacokinetics and Bioavailability: Lorlatinib is orally available.[2][6] However, the dose, formulation, and administration route are critical. In preclinical mouse models, doses ranging from 5-20 mg/kg/day administered via subcutaneous osmotic pumps or oral gavage have been shown to be effective.[8][10] Ensure your dosing regimen is sufficient to achieve and maintain therapeutic concentrations in the plasma and tumor tissue.

  • Brain Penetrance: A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier.[7][10] If you are using an intracranial tumor model, this is a significant advantage. However, efficacy can still be influenced by the specific tumor microenvironment.

  • Model Selection: The tumor model must be appropriate. It should be driven by an ALK or ROS1 alteration that is known to be sensitive to Lorlatinib.[5] Some models may have intrinsic resistance mechanisms that are not overcome by ALK/ROS1 inhibition alone.

  • Tumor Burden: Treatment initiated at a very high tumor burden may be less effective. It is advisable to start treatment when tumors are well-established but not excessively large.

  • Drug Formulation: For oral administration, ensure the vehicle used for formulation is appropriate and does not affect the stability or absorption of Lorlatinib.

Q5: Are there any known off-target effects that could complicate my results?

A5: Lorlatinib is a highly selective inhibitor for ALK and ROS1.[9][11] It shows over 100-fold selectivity for ROS1 over a large panel of other kinases.[9][11] However, at high concentrations, off-target effects are always a possibility with any kinase inhibitor.[15] If you observe unexpected phenotypes, particularly at high doses, consider the possibility of off-target activity. Always include appropriate controls and, if necessary, perform experiments to validate that the observed effects are on-target (e.g., by using rescue experiments or cell lines with and without the target kinase).

References

  • Zou, H. Y., Li, Q., Engstrom, L. D., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]

  • Syd Labs. Lorlatinib (PF-06463922). [Link]

  • Infarinato, N. R., Park, J. H., Krytska, K., et al. (2016). The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. Cancer Discovery, 6(1), 96-107. [Link]

  • Chesler, L., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1067-1076. [Link]

  • Park, J. H., et al. (2015). The next-generation ALK inhibitor PF-06463922 overcomes primary resistance to crizotinib in neuroblastoma. Cancer Research, 75(15_Supplement), 1619. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 473-484. [Link]

  • Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4299. [Link]

  • Bauer, T. M., et al. (2015). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations. Journal of Clinical Oncology, 33(15_suppl), TPS8103-TPS8103. [Link]

  • American Chemical Society. (R)-Lorlatinib. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences of the United States of America, 112(11), 3493–3498. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70–81. [Link]

  • ClinicalTrials.gov. A Study Of PF-06463922 An ALK/ROS1 Inhibitor In Patients With Advanced Non Small Cell Lung Cancer With Specific Molecular Alterations. [Link]

  • ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. [Link]

  • U.S. Food and Drug Administration. (2017). 210868Orig1s000. [Link]

  • Lee, J., et al. (2025). Optimizing long-term treatment with ALK inhibitors: balancing efficacy and safety. Journal of Thoracic Disease, 17(3), 1-15. [Link]

  • Liu, X., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. RSC Advances, 8(3), 1335-1345. [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2014). Perfect ALKemy: Optimizing the Use of ALK-Directed Therapies in Lung Cancer. Cancer Discovery, 4(11), 1247-1250. [Link]

  • Puleo, J., et al. (2022). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology, 10, 978811. [Link]

  • ClinicalTrials.gov. A Study Of PF-06463922 An ALK/ROS1 Inhibitor In Patients With Advanced Non Small Cell Lung Cancer With Specific Molecular Alterations. [Link]

  • C., De Wilde, et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1067-1076. [Link]

  • Lin, A., et al. (2017). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. Journal of Chemical Information and Modeling, 57(9), 2334-2344. [Link]

  • Montanari, F., & Capuani, B. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences, 25(9), 5038. [Link]

  • Al-Dherasi, A. M., et al. (2025). ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies. International Journal of Molecular Sciences, 26(23), 1-20. [Link]

  • Al-Ali, H., & El-Elimat, T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Li, Y., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Pharmaceuticals, 18(8), 1207. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 473-484. [Link]

  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(1), 1-13. [Link]

  • University of California, San Francisco. (2023, February 5). Unlocking the Secrets of Cellular Uptake: Revolutionary Discovery Paves Way for New Cancer and Disease Treatments. SciTechDaily. [Link]

  • Shaw, A. T., et al. (2015). Clinical activity and safety of PF-06463922 from a dose escalation study in patients with advanced ALK+ or ROS1+ NSCLC. Journal of Clinical Oncology, 33(15_suppl), 8008-8008. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Welcome to the advanced troubleshooting and methodology center for the isolation and crystallization of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide . This highly functionalized active pharmaceutical ingredient (API) inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the isolation and crystallization of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide . This highly functionalized active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges. Its bulky, lipophilic pivalamide moiety paired with multiple strong hydrogen-bonding sites (cyano, fluorine, and amide groups) makes the system highly susceptible to liquid-liquid phase separation (oiling out) and rapid, unidirectional needle-like crystal growth.

This guide provides field-proven, mechanistically grounded protocols to help you engineer a robust crystallization process.

Diagnostic Logic: Crystallization Troubleshooting

Use the following decision matrix to identify the root cause of your crystallization failure and navigate to the appropriate corrective protocol.

Diagnostic Start Suboptimal Crystallization API: Pivalamide Derivative LLPS Oiling Out (LLPS) Start->LLPS Habit Needle-like Habit Start->Habit Yield Low Yield / Purity Start->Yield Sol1 Adjust Antisolvent Ratio & Cooling Rate LLPS->Sol1 Sol2 Implement Seeding Before Cloud Point LLPS->Sol2 Sol3 Temperature Cycling (Annealing) Habit->Sol3 Sol4 Hybrid Cooling-Antisolvent Optimization Yield->Sol4

Decision matrix for resolving common API crystallization failures.

FAQs: Fundamentals of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Crystallization

Q: Why does this specific molecule frequently "oil out" instead of crystallizing? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the liquid-liquid binodal curve before it can cross the solid-liquid solubility curve to nucleate[1]. The bulky tert-butyl group of the pivalamide moiety provides significant steric hindrance, which kinetically delays the molecule's integration into an ordered crystal lattice. To minimize free energy in the face of rapid supersaturation, the system separates into a metastable, solute-rich "oil" phase and a solvent-rich phase[2]. This secondary phase traps impurities and disrupts downstream operations[2].

Q: How do I select the optimal solvent system to prevent LLPS? A: Relying solely on antisolvent addition often generates massive local supersaturation spikes, driving the system directly into the LLPS region. A hybrid approach using a good solvent (e.g., Acetone or Ethanol) and an antisolvent (e.g., Water) is highly effective[3]. Integrating cooling crystallization with antisolvent addition allows you to operate at higher initial temperatures (increasing solubility) and gradually generate supersaturation, keeping the process safely within the metastable zone[4].

Troubleshooting Guide: Liquid-Liquid Phase Separation (Oiling Out)

To mitigate LLPS, supersaturation must be strictly controlled. If oiling out cannot be entirely avoided due to equipment limitations, manipulating the reactor's hydrodynamics (agitation) can control the final crystal size by dictating the size of the intermediate oil droplets[5].

Quantitative Data: Process Parameters vs. Crystallization Outcomes
Process ParameterConditionObservation / ResultMechanistic Causality
Initial Supersaturation (S) > 4.0Oiling out (LLPS)System crosses the binodal curve before nucleation[5].
Initial Supersaturation (S) 1.5 - 2.5Crystalline suspensionControlled nucleation within the metastable zone[6].
Agitation Speed (during LLPS) 50 rpmLarge oil droplets, small crystalsLow shear allows large droplets; high internal primary nucleation[5].
Agitation Speed (during LLPS) 200 rpmSmall oil droplets, larger crystalsHigh shear disperses droplets; reduced internal volume limits nucleation[5].
Antisolvent Addition Rate > 1.0 mL/minAgglomeration / Oiling outRapid desupersaturation causes local concentration spikes[2].
Antisolvent Addition Rate < 0.2 mL/minUniform crystal habitGradual supersaturation generation allows steady crystal growth[3].
Experimental Protocol: Seeded Hybrid Cooling-Antisolvent Crystallization

This self-validating protocol is designed to bypass the spinodal and binodal curves entirely by utilizing a seed bed to absorb supersaturation as it is generated[6].

Step 1: Dissolution Suspend the API in the primary solvent (e.g., Acetone) at a concentration just below saturation at 50°C. Heat the jacket to 50°C and agitate at 200 rpm until complete dissolution is achieved.

Step 2: Initial Cooling to Metastable Zone Cool the solution to 35°C at a controlled rate of 0.5°C/min. Self-Validation Check: Visually inspect the solution or use In-Line PAT[2]. The solution must remain completely clear. If it turns milky or cloudy, you have crossed the binodal curve into the LLPS region. Do not seed. Heat the mixture back by 10°C to redissolve the oil phase, and reduce your cooling rate before proceeding.

Step 3: Seeding Introduce 1-3 wt% of pre-milled N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide seed crystals. Hold the system isothermally for 30 minutes. This allows the seed bed to establish and relieves the initial supersaturation, providing a massive surface area for subsequent growth.

Step 4: Antisolvent Dosing Slowly dose the antisolvent (e.g., Water) at a rate of 0.1 - 0.2 mL/min until the target solvent/antisolvent ratio is reached. Maintain agitation at 200 rpm to ensure rapid macroscopic mixing and prevent local supersaturation spikes at the dosing point.

Step 5: Final Cooling & Aging Cool the suspension to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours (aging) to maximize yield and ensure complete desupersaturation.

Step 6: Isolation Filter the suspension and wash the filter cake with a cold, pre-mixed solution matching the final solvent/antisolvent ratio. Dry under vacuum at 40°C.

HybridWorkflow S1 Dissolution (50°C) S2 Cool to Metastable Zone S1->S2 0.5°C/min S3 Seed Addition (1-3 wt%) S2->S3 Isothermal S4 Antisolvent Dosing S3->S4 Hold 30 min S5 Final Cooling & Aging S4->S5 0.1 mL/min

Step-by-step hybrid cooling-antisolvent crystallization workflow.

Troubleshooting Guide: Correcting Needle-Like Crystal Habits

The highly directional hydrogen bonding of this molecule (specifically the amide NH donating to the cyano or pyridine nitrogen) often drives rapid 1-dimensional crystal growth. This results in fine needles that cause poor powder flow, low bulk density, and severe cake cracking during filtration.

Experimental Protocol: Temperature Cycling (Annealing)

To convert needles into more equiaxed (3-dimensional) crystals, employ temperature cycling. This methodology leverages the Gibbs-Thomson effect and Ostwald ripening .

Step 1: Initial Crystallization Allow the primary crystallization to complete (even if the habit is needle-like) at the final isolation temperature (e.g., 5°C).

Step 2: Heating Phase (Dissolution of Fines) Heat the suspension by 15°C to 20°C (e.g., to 25°C) at a rate of 0.5°C/min. Causality: Smaller particles (fines) and the high-energy tips of needles possess a higher surface energy and therefore a higher apparent solubility than the bulk crystal. Heating selectively dissolves these kinetically favored, high-energy structures.

Step 3: Isothermal Hold Hold the suspension at the elevated temperature for 30 minutes to allow the system to reach thermodynamic equilibrium.

Step 4: Cooling Phase (Ostwald Ripening) Cool the suspension back to the isolation temperature (5°C) at a slow rate of 0.2°C/min. Causality: During the slow cooling phase, the dissolved solute redeposits onto the thermodynamically stable, slower-growing facets of the surviving crystals, promoting 3D (equiaxed) growth.

Step 5: Iteration Repeat Steps 2 through 4 for a total of 3 to 4 cycles. Self-Validation Check: Pull a slurry sample after the 3rd cycle and inspect under an optical microscope. The aspect ratio (length:width) should be significantly reduced (target < 5:1). If needles persist, increase the upper temperature limit of the cycle by 5°C.

References

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. [Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications.[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. NIH.[Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Purification

Overview N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a highly functionalized fluorinated pyridine building block critical for the development of advanced pharmaceutical intermediates. Its synthesis is typically achieve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a highly functionalized fluorinated pyridine building block critical for the development of advanced pharmaceutical intermediates. Its synthesis is typically achieved via the direct pivaloylation of 2-amino-3-cyano-5-fluoropyridine or through the transition-metal-catalyzed cyanation of N-(3-bromo-5-fluoropyridin-2-yl)pivalamide[1]. Both synthetic routes present distinct purification challenges due to the formation of structurally and electronically similar byproducts.

This guide provides field-proven, self-validating methodologies to troubleshoot your workflow and isolate the target compound with high purity.

Common Byproducts and Physicochemical Properties

CompoundSource / CausalityRelative Polarity (TLC)Typical Removal Strategy
N,N-Bis(pivaloyl) Impurity Excess PivCl / Extended heatingLower polarity (Higher Rf)Selective mild hydrolysis
2-Amino-3-cyano-5-fluoropyridine Incomplete reactionHigher polarity (Lower Rf)Acidic aqueous wash
Pivalic Acid Hydrolysis of unreacted PivClHighly polar / AcidicAqueous NaHCO3 wash
N-(5-fluoropyridin-2-yl)pivalamide De-bromination (Cyanation route)Similar to targetRecrystallization

Troubleshooting FAQs

Q1: My crude NMR shows a significant amount of the bis-pivaloylated byproduct. How do I remove it without degrading the target compound? A1: The formation of the N,N-bis(pivaloyl) byproduct is a kinetic consequence of using excess pivaloyl chloride (PivCl) to drive the reaction of the poorly nucleophilic aminopyridine. Because the bis-amide lacks an N-H bond, it has lower polarity and often co-elutes with the target during column chromatography. Solution: Utilize a selective mild hydrolysis protocol rather than tedious chromatography. The second pivaloyl group on the nitrogen is sterically hindered but electronically activated (imide-like), making it highly susceptible to cleavage by mild bases. Treating the crude mixture with Potassium Carbonate (K₂CO₃) in Methanol (MeOH) selectively hydrolyzes the bis-pivaloyl impurity back to the mono-pivaloylated target compound without cleaving the primary amide bond[2][3].

Q2: I am observing unreacted starting material (2-amino-3-cyano-5-fluoropyridine) even after extending the reaction time. How can I separate it? A2: Aminopyridines bearing electron-withdrawing groups (-CN, -F) are inherently weak nucleophiles. Pushing the reaction with excessive heat often just increases bis-acylation rather than consuming the starting material. Solution: Leverage the inherent basicity difference. The starting aminopyridine is significantly more basic than the pivalamide product. An acidic aqueous wash (e.g., 10% Citric Acid) during the workup will protonate the unreacted aminopyridine, partitioning it into the aqueous layer, while the neutral target compound remains safely in the organic phase.

Q3: There is a persistent pivalic acid smell, and it's contaminating my final solid. How do I clear it? A3: Pivalic acid is the hydrolysis product of unreacted PivCl and can easily co-crystallize or remain trapped in the crude oil due to its lipophilic tert-butyl group. Solution: Wash the organic layer thoroughly with saturated aqueous Sodium Bicarbonate (NaHCO₃). Pivalic acid (pKa ~5.0) is easily deprotonated by NaHCO₃ (pKa ~6.4) and will partition completely into the aqueous layer as sodium pivalate.

Q4: I synthesized the target via the cyanation of N-(3-bromo-5-fluoropyridin-2-yl)pivalamide, but I see a de-brominated impurity. How do I purify this? A4: De-halogenation is a known side reaction in transition-metal-catalyzed cyanations (e.g., using Pd/Zn(CN)₂). The resulting N-(5-fluoropyridin-2-yl)pivalamide[4] has a very similar Rf to the target, making chromatography exceedingly difficult. Solution: Recrystallization is highly effective here. The introduction of the rigid, polar cyano group significantly alters the crystalline packing and solubility profile compared to the de-brominated byproduct. Recrystallizing from an Ethyl Acetate/Hexanes mixture allows the target compound to selectively precipitate.

Experimental Protocols

Protocol 1: Selective Hydrolysis of Bis-Pivaloyl Impurity

This protocol acts as a self-validating system: the disappearance of the high-Rf spot on TLC confirms the successful conversion of the impurity into the target.

  • Dissolution: Dissolve the crude reaction mixture (containing the target and bis-pivaloyl impurity) in Methanol (10 mL per gram of crude)[2].

  • Cooling: Cool the solution to 0 °C using an ice bath to prevent over-hydrolysis.

  • Hydrolysis: Add 0.5 equivalents of anhydrous K₂CO₃[3].

  • Monitoring: Stir the mixture for 1-2 hours, monitoring by TLC (Hexane/EtOAc 3:1) until the higher Rf bis-pivaloyl spot completely disappears and merges into the target spot.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl to neutralize the base.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Standard Workup and Recrystallization
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove pivalic acid residues.

  • Acidic Wash: Wash with 10% Citric Acid (2x) to remove unreacted aminopyridine.

  • Drying: Dry the organic layer over MgSO₄, filter, and concentrate to yield a crude solid.

  • Dissolution: Dissolve the solid in a minimum amount of hot Ethyl Acetate.

  • Precipitation: Slowly add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point validates the saturation limit).

  • Crystallization: Allow the mixture to cool to room temperature, then transfer to an ice bath for 1 hour to induce crystallization.

  • Filtration: Filter the resulting crystals and wash with cold Hexanes to yield the pure target compound.

Mechanistic Diagrams

ReactionPathway SM 2-Amino-3-cyano- 5-fluoropyridine Target N-(3-Cyano-5-fluoropyridin- 2-yl)pivalamide SM->Target + PivCl (Base) Reagent Pivaloyl Chloride (PivCl) PivAcid Pivalic Acid (Hydrolysis) Reagent->PivAcid + H2O BisPiv Bis-pivaloylated Byproduct Target->BisPiv Excess PivCl

Reaction pathway and byproduct formation during pivaloylation.

PurificationWorkflow Crude Crude Mixture (Target, Bis-Piv, SM, Acid) Wash1 Aqueous NaHCO3 Wash Crude->Wash1 Org1 Organic Layer (Target, Bis-Piv, SM) Wash1->Org1 Retains Aq1 Aqueous Layer (Pivalic Acid Salts) Wash1->Aq1 Discards Hydrolysis Mild Base Hydrolysis (K2CO3 / MeOH) Org1->Hydrolysis Converts Bis-Piv Org2 Target + SM Hydrolysis->Org2 Cryst Recrystallization (EtOAc / Hexane) Org2->Cryst Pure Pure Target Compound Cryst->Pure Yields

Purification workflow isolating the target from crude mixtures.

References

  • Editing Tetrasubstituted Carbon: Dual C−O Bond Functionalization of Tertiary Alcohols Enabled by Palladium-Based Dyotropic Rearrangement. Journal of the American Chemical Society. URL:[Link]

  • Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water. The Journal of Organic Chemistry. URL:[Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the isolation of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the isolation of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2)[1]. As a highly functionalized building block used in drug discovery, its unique electronic and steric properties present specific challenges during normal-phase silica gel chromatography.

Structural Causality & Chromatographic Behavior

To purify this compound efficiently, you must understand how its structural features dictate its interaction with the stationary and mobile phases:

  • The Pyridine Core: Normally, basic pyridines cause severe tailing on silica gel due to strong interactions with acidic silanol (Si-OH) groups. However, in this molecule, the nitrogen is rendered virtually non-basic ( pKa​ < 2) by the strongly electron-withdrawing 3-cyano and 5-fluoro substituents, combined with the steric hindrance of the ortho-pivalamide group[2].

  • The Pivalamide Group: The bulky tert-butyl moiety provides significant lipophilicity, increasing solubility in non-polar solvents like hexanes. Conversely, the amide N-H is a strong hydrogen-bond donor. This N-H group is the primary culprit for any observed streaking , as it hydrogen-bonds with the silica matrix[3].

  • The Causality of Solvent Selection: Because streaking is driven by the amide N-H rather than a basic amine, adding triethylamine ( Et3​N ) as a modifier is ineffective and unnecessary. Instead, the mobile phase must contain a sufficient concentration of a hydrogen-bond acceptor (like Ethyl Acetate) to outcompete the silica silanols and facilitate a tight elution band.

Quantitative Solvent System Profiling

The following table summarizes the validated solvent systems for this compound, mapping the quantitative ratios to their specific mechanistic effects.

Solvent SystemRatio (v/v)Target Rf​ Primary ApplicationMechanistic Causality
Hexane / EtOAc 90:10~0.10Non-polar impurity flushEtOAc acts as an H-bond acceptor, but at 10%, it cannot fully outcompete silica-amide interactions.
Hexane / EtOAc 80:20~0.30Target Compound ElutionOptimal thermodynamic balance. EtOAc disrupts silanol interactions, allowing the bulky pivalamide to partition[4].
Hexane / EtOAc 50:50~0.85Column StrippingHigh polarity bulk-displaces strongly retained H-bond donors (e.g., unreacted pivalic acid).
DCM / MeOH 98:02~0.35Orthogonal SelectivityMeOH acts as a strong H-bond donor/acceptor, resolving the target from lipophilic impurities that co-elute in EtOAc.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes "dry loading" to ensure that the sample's initial dissolution solvent does not artificially alter the local polarity of the column bed. This creates a self-validating system where elution is strictly governed by the mobile phase[4].

Phase 1: System Equilibration
  • Column Packing: Prepare a slurry of 230–400 mesh silica gel (30-50x the crude mass) in Hexane. Pour into the column and apply positive pressure (10-15 psi) to pack the bed uniformly.

  • Validation Check: Run 2 column volumes (CV) of 9:1 Hexane/EtOAc through the bed. The solvent front should descend perfectly horizontally. If channeling occurs, repack. This validates the physical integrity of the column.

Phase 2: Dry Loading
  • Sample Preparation: Dissolve the crude N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 2-3x the crude mass).

  • Solvent Removal: Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Application: Add the dry powder evenly to the top of the column bed and cap with a 1 cm layer of clean sand. Causality Note: Dry loading eliminates the "solvent effect" where a strong dissolution solvent drags the compound down the column prematurely.

Phase 3: Gradient Elution
  • Initial Flush: Elute with 3 CV of 9:1 Hexane/EtOAc. This removes non-polar fluorinated impurities.

  • Target Elution: Increase polarity to 8:2 Hexane/EtOAc. Collect fractions. The target compound will elute here ( Rf​ ~0.30)[4].

  • Column Wash: Flush with 1:1 Hexane/EtOAc to clear strongly retained polar byproducts.

Troubleshooting & FAQs

Q: Why is my compound tailing heavily even though I am using Hexane/EtOAc? A: Tailing for this specific molecule is caused by the amide N-H donating hydrogen bonds to the silica's silanol groups, not by the pyridine nitrogen, which is electronically deactivated[2]. If tailing persists in 8:2 Hexane/EtOAc, your silica gel may be overly active (low moisture content). Do not add Et3​N ; instead, switch to a 98:2 Dichloromethane/Methanol system. Methanol is a superior hydrogen-bond competitor that will instantly cap the silanol sites.

Q: Can I use UV detection to monitor the fractions? A: Yes. The highly conjugated 3-cyano-5-fluoropyridine core is strongly UV-active. Set your detector to 254 nm. Ensure your solvents are HPLC or ACS grade, as impurities in lower-grade solvents can cause baseline drift at this wavelength.

Q: How do I separate the target from residual pivaloyl chloride or pivalic acid? A: Pivalic acid is highly polar and will streak severely, potentially co-eluting with your product if the column is overloaded. The most reliable method is pre-chromatographic removal: wash the crude organic layer with saturated aqueous NaHCO3​ during the reaction workup. Any trace acid remaining will be strongly retained on the silica and will not elute until the solvent polarity is increased to 1:1 Hexane/EtOAc.

Decision Workflow

Workflow Start Initial TLC Screening (Hexane/EtOAc 8:2) CheckRf Is Target Rf ~0.3? Start->CheckRf RunStandard Proceed with Gradient (9:1 to 8:2 Hexane/EtOAc) CheckRf->RunStandard Yes CheckTailing Observe Severe Tailing? CheckRf->CheckTailing No / Tailing Success Pure N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Isolated RunStandard->Success FixLoading Check Loading Method. Switch to Dry Loading. CheckTailing->FixLoading Yes CheckCoelution Co-elution with Impurities? CheckTailing->CheckCoelution No FixLoading->Start Re-evaluate SwitchSolvent Change Selectivity: Try DCM/MeOH (98:2) CheckCoelution->SwitchSolvent Yes SwitchSolvent->Success Resolved

Troubleshooting workflow for the chromatographic purification of the target amide.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pivalamide Deprotection

Welcome to the Technical Support Center for advanced protecting group manipulations. As a Senior Application Scientist, I frequently consult with researchers who have hit a synthetic roadblock: the removal of the pivaloy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced protecting group manipulations. As a Senior Application Scientist, I frequently consult with researchers who have hit a synthetic roadblock: the removal of the pivaloyl (Piv) protecting group from sterically hindered amides.

While the massive steric shadow of the tert-butyl group makes pivalamides exceptionally stable against unwanted nucleophilic attack during multi-step syntheses, this same property makes their targeted removal notoriously difficult. Standard basic hydrolysis often fails or requires forcing conditions that destroy sensitive molecular architectures. This guide synthesizes field-proven insights, mechanistic workarounds, and validated protocols to help you bypass these steric barriers.

Part 1: Troubleshooting Guides & FAQs

Q: My pivalamide won't cleave under standard refluxing NaOH. What is the mechanistic barrier, and how do I bypass it? A: The tert-butyl group creates a severe steric shield around the carbonyl carbon, physically blocking the trajectory of the hydroxide nucleophile [1]. To bypass this, you must shift the reaction paradigm from nucleophilic acyl substitution to electrophilic activation. By treating the pivalamide with Meerwein's salt (Me₃O⁺BF₄⁻), you O-alkylate the carbonyl oxygen. This converts the stable amide into a highly electrophilic imidate (amidium) salt. Because the positive charge is delocalized, the carbon becomes highly susceptible to attack by mild aqueous base at room temperature, completely bypassing the steric block [2].

Q: I need to deprotect a pivalamide, but my molecule contains an ester and a nitrile. Standard LiAlH₄ reduces everything. What is a chemoselective alternative? A: Use Schwartz's Reagent (Cp₂Zr(H)Cl). This reagent exhibits remarkable chemoselectivity for amides over esters, nitriles, and alkenes [3]. The dimeric zirconium complex dissociates and coordinates directly to the amide oxygen, delivering a hydride to form a stable tetrahedral intermediate. This intermediate only collapses upon aqueous workup to yield the free amine or aldehyde, leaving other reducible groups untouched [4].

Q: Harsh refluxing conditions are causing epimerization at the alpha-chiral center of my substrate. How can I achieve cleavage under neutral or mild conditions? A: For epimerization-prone substrates, reductive cleavage using Lithium metal and catalytic naphthalene in THF at 0 °C is highly effective, operating via a Single Electron Transfer (SET) mechanism rather than acid/base catalysis [5]. Alternatively, in situ generation of Schwartz's reagent allows for rapid amide reduction at room temperature without eroding adjacent stereocenters [4].

Part 2: Strategic Decision Workflows

To prevent wasted material and lost time, follow this logical workflow when selecting a deprotection strategy for sterically hindered pivalamides.

Troubleshooting A Pivalamide Deprotection Bottleneck B Are reducible groups present? (e.g., Esters) A->B C Is the α-chiral center prone to epimerization? B->C No D Schwartz's Reagent Chemoselective Reduction B->D Yes E Meerwein's Salt Electrophilic Activation C->E Yes F LiAlH4 or LDA Standard Cleavage C->F No

Caption: Workflow for selecting the optimal pivalamide deprotection strategy based on substrate sensitivity.

Part 3: Quantitative Comparison of Deprotection Methods

The following table summarizes the operational parameters and functional group tolerances of various pivalamide deprotection strategies.

Deprotection MethodReagentsTemp (°C)Functional Group TolerancePrimary Mechanism
Strong Base Hydrolysis 6M NaOH or KOH, Ethylene Glycol100–150Low (Cleaves esters, epimerizes chiral centers)Nucleophilic Acyl Substitution
Strong Base (Amide Deprotonation) LDA (2.0 equiv), THF40–45Moderate (Tolerates some ethers)Nucleophilic Attack / Elimination
Harsh Reduction LiAlH₄ (2-3 equiv), THF65 (Reflux)Low (Reduces esters, ketones, nitriles)Hydride Transfer
Mild SET Reduction Li metal, Naphthalene (cat.), THF0 to 25Moderate (Sensitive to halogens)Single Electron Transfer (SET)
Zirconocene Reduction Cp₂Zr(H)Cl (Schwartz's Reagent)25High (Tolerates esters, nitriles, alkenes)Hydrozirconation
Electrophilic Activation Me₃O⁺BF₄⁻ (Meerwein's Salt), then H₂O25High (Tolerates base-sensitive groups)O-Alkylation to Imidate

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps so you understand why a specific action is taken, ensuring reproducibility.

Protocol A: Chemoselective Deprotection via Schwartz's Reagent

Use this when your molecule contains esters, nitriles, or epimerization-prone centers.

Mechanistic Rationale: Schwartz's reagent acts as a mild hydride source that coordinates directly to the amide oxygen, bypassing the steric bulk of the tert-butyl group.

Materials:

  • N-Pivaloyl amide (1.0 equiv)

  • Cp₂Zr(H)Cl (Schwartz's Reagent, 2.0–2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon/Nitrogen atmosphere

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. The dimeric nature of Schwartz's reagent makes it highly moisture-sensitive; strict anhydrous conditions are required.

  • Reagent Suspension: Suspend Cp₂Zr(H)Cl (2.0 equiv) in anhydrous THF (0.2 M) at room temperature. Visual Cue: The suspension will appear milky white.

  • Substrate Addition: Dissolve the N-pivaloyl amide in a minimal amount of THF and add it dropwise to the suspension.

  • Reaction Monitoring: Stir at room temperature for 15–30 minutes. The reaction is typically very fast. Self-Validation: The milky suspension will clarify into a pale yellow homogeneous solution as the active monomeric zirconium species coordinates and reacts. Monitor by TLC (consume of starting material).

  • Quench & Cleavage: Quench the reaction by adding water (or 1M HCl if the resulting amine is acid-stable). This step breaks the stable tetrahedral zirconium intermediate, releasing the free amine.

  • Workup: Basify with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Electrophilic Activation via Meerwein's Salt

Use this when you need to avoid reductive conditions entirely.

Mechanism N1 Sterically Hindered Pivalamide N2 O-Alkylation (Me3O+ BF4-) N1->N2 N3 Electrophilic Imidate Salt N2->N3 N4 Mild Aqueous Hydrolysis N3->N4 N5 Free Amine + Methyl Pivalate N4->N5

Caption: Mechanistic pathway of pivalamide cleavage via O-alkylation and imidate hydrolysis.

Mechanistic Rationale: By alkylating the carbonyl oxygen, the C=N bond gains significant double-bond character, and the carbonyl carbon becomes highly electrophilic, allowing water to attack despite the bulky Piv group.

Materials:

  • N-Pivaloyl amide (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Meerwein's Salt, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂CO₃

Step-by-Step Procedure:

  • Activation: Dissolve the N-pivaloyl amide in anhydrous DCM under Argon. Add Meerwein's salt (1.5 equiv) in one portion at room temperature.

  • Imidate Formation: Stir for 12–24 hours. Self-Validation: Take an NMR aliquot. The shift of the N-alkyl protons will move downfield, confirming the formation of the charged amidium (imidate) species.

  • Hydrolysis: Once conversion to the imidate is complete, evaporate the DCM under reduced pressure.

  • Cleavage: Redissolve the crude salt in a mixture of THF and saturated aqueous Na₂CO₃ (1:1). Stir vigorously at room temperature for 2–4 hours. The nucleophilic water will easily attack the activated carbon.

  • Isolation: Extract the free amine with EtOAc, wash with brine, dry, and purify via column chromatography.

References

  • BenchChem. "Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines." BenchChem.
  • BenchChem. "Pivalamide | 754-10-9." BenchChem.
  • SigutLabs. "Schwartz's reagent - Reagent of the month August." SigutLabs.
  • Organic Syntheses. "Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent)." Org. Synth. 2024, 101, 81-108.
  • Journal of the American Chemical Society. "Modulating Twisted Amide Geometry and Reactivity Through Remote Substituent Effects." J. Am. Chem. Soc. 2021.

Sources

Troubleshooting

Resolving solubility issues of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide in aqueous media

Welcome to the technical support center for Nilotinib. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Nilotinib. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this potent tyrosine kinase inhibitor. As a Biopharmaceutics Classification System (BCS) Class IV compound, Nilotinib exhibits both low solubility and low permeability, making its handling in aqueous environments a significant hurdle in experimental and developmental workflows.[1][2] This guide offers a structured approach to understanding and resolving these issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common solubility issues encountered when working with Nilotinib.

Q1: Why is my Nilotinib not dissolving in my aqueous buffer?

A1: Nilotinib's aqueous solubility is highly pH-dependent.[1][2][3][4][5] It is practically insoluble in buffer solutions with a pH of 4.5 and higher.[1][2][6] To achieve dissolution, you must work in an acidic medium, ideally with a pH below 4.5.[7]

Q2: I've prepared a stock solution of Nilotinib in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What's happening?

A2: This is a common phenomenon known as "solvent-shifting" or "precipitation upon dilution." While Nilotinib is highly soluble in DMSO (up to 50 mg/mL), its solubility dramatically decreases when introduced to an aqueous environment, especially at neutral or alkaline pH.[7][8] The DMSO is miscible with the water, but the Nilotinib is not, causing it to crash out of the solution.

Q3: Can I gently heat the solution to improve solubility?

A3: Gentle warming can aid in dissolution, but it should be done with caution.[7] Prolonged exposure to elevated temperatures can potentially lead to the degradation of the compound. It is advisable to use this method in conjunction with other solubilization techniques and to prepare solutions fresh for each experiment to minimize degradation.[7]

Q4: Are there any excipients I can use to improve Nilotinib's solubility?

A4: Yes, several excipients can enhance the aqueous solubility of Nilotinib. These include co-solvents, surfactants, and cyclodextrins. The choice of excipient will depend on the specific requirements of your experiment.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, science-backed approach to troubleshooting and resolving Nilotinib solubility issues.

Issue 1: Poor Dissolution in Aqueous Buffers

Root Cause Analysis: Nilotinib is a weak base with two pKa values of 2.1 and 5.4.[1][2] Its solubility is significantly influenced by the pH of the medium. In its ionized form at acidic pH, it is more soluble. As the pH increases above 4.5, it transitions to its less soluble free base form, leading to poor dissolution.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial Nilotinib dissolution.

Corrective Actions & Scientific Rationale:

  • pH Adjustment: The primary and most effective method to improve Nilotinib's aqueous solubility is to lower the pH of the solvent to below 4.5.[7] This ensures that the molecule is protonated and thus more readily solvated by water molecules.

  • Co-solvent Systems: If pH adjustment alone is insufficient or not compatible with your experimental setup, the use of a co-solvent system can be beneficial. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic molecule like Nilotinib.[9]

    • Recommended Co-solvents: Ethanol and methanol are sparingly effective.[1][2] A mixture of water and acetonitrile (50:50) has also been used as a diluent for analytical purposes.[10]

Issue 2: Precipitation After Diluting a DMSO Stock Solution

Root Cause Analysis: As mentioned in the FAQs, this is due to the drastic change in solvent polarity. The high concentration of Nilotinib in the DMSO stock is not sustainable when the solution becomes predominantly aqueous.

Troubleshooting Workflow:

Caption: Workflow to prevent precipitation from DMSO stock.

Corrective Actions & Scientific Rationale:

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules.[9]

    • Mechanism: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles with a hydrophobic core and a hydrophilic shell. Nilotinib can partition into the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.

    • Recommended Surfactants: Studies have shown that highly digestible, medium-chain fatty acid-based surfactants like Tween 20 can significantly enhance the oral bioavailability of Nilotinib.[11] The co-block polymer Soluplus® has also demonstrated excellent performance in improving Nilotinib's in vitro dissolution.[12][13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[14][16]

    • Mechanism: The hydrophobic Nilotinib molecule can be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[15][17]

    • Recommended Cyclodextrins: Computational studies suggest that natural and modified cyclodextrins, such as hydroxypropyl-beta-cyclodextrin, can form stable inclusion complexes with Nilotinib.[16]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[18][19]

    • Mechanism: The amorphous state is a higher energy state than the crystalline state, which results in improved solubility. The polymer carrier also helps to prevent recrystallization and can contribute to solubilization.[18]

    • Proven Method: A spray-dried solid dispersion of Nilotinib with Soluplus® at a 1:7 weight ratio has been shown to improve solubility up to 630-fold in simulated intestinal fluid.[12][13][19]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a Nilotinib Solution using pH Adjustment

Objective: To prepare a 100 µM aqueous solution of Nilotinib hydrochloride monohydrate (MW: 583.99 g/mol ) for in vitro assays.

Materials:

  • Nilotinib hydrochloride monohydrate powder

  • Sterile, deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 0.584 mg of Nilotinib hydrochloride monohydrate and place it in a sterile microcentrifuge tube.

  • Add 10 mL of sterile, deionized water to the tube.

  • Vortex the suspension for 1 minute. You will observe that the powder does not fully dissolve.

  • Measure the initial pH of the suspension.

  • Slowly add 1 M HCl dropwise while continuously monitoring the pH.

  • Continue adding HCl until the pH of the solution is between 2.0 and 3.0.

  • Vortex the solution intermittently until all the Nilotinib powder has dissolved, resulting in a clear solution.

  • If necessary, adjust the final pH to the desired value for your experiment, ensuring it remains below 4.5.

  • Sterile filter the final solution using a 0.22 µm syringe filter if required for your application.

Protocol 2: Preparation of a Nilotinib-Cyclodextrin Inclusion Complex

Objective: To prepare a Nilotinib inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

Materials:

  • Nilotinib hydrochloride monohydrate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare a saturated aqueous solution of HP-β-CD by dissolving it in deionized water with stirring.

  • Add an excess amount of Nilotinib powder to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • After the equilibration period, filter the suspension to remove the undissolved Nilotinib.

  • Freeze the resulting clear solution (filtrate) at -80°C.

  • Lyophilize the frozen solution for 48-72 hours to obtain a solid powder of the Nilotinib-HP-β-CD inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for your experiments.

Part 4: Data Summary & Physicochemical Properties

Table 1: Physicochemical Properties of Nilotinib

PropertyValueReference
Molecular FormulaC28H22F3N7O·HCl·H2O[1]
Molecular Weight583.99 g/mol (monohydrate)[1][2]
AppearanceWhite to slightly yellowish or greenish-yellowish powder[1][2]
pKa valuespKa1: 2.1, pKa2: 5.4[1][2]
LogP6.36[20]
Aqueous SolubilityPractically insoluble at pH ≥ 4.5[1][2][6]
BCS ClassificationClass IV (low solubility, low permeability)[1][2]

Table 2: Solubility of Nilotinib in Various Solvents

SolventSolubilityReference
DMSOVery soluble (up to 50 mg/mL)[2][8]
EthanolSparingly soluble[1][2]
MethanolSparingly soluble[1][2]
WaterVery poorly soluble (~10-20 µM)[8]
AcetonitrileVery slightly soluble[2]
n-OctanolVery slightly soluble[2]

References

  • Tasigna, INN-nilotinib - EMA. European Medicines Agency. Available at: [Link]

  • Inclusion complexes of natural and modified cyclodextrins with nilotinib anticancer drug: insights from molecular docking and molecular dynamics simulation. ResearchGate. Available at: [Link]

  • Improving the solubility of nilotinib through novel spray-dried solid dispersions. DSpace. Available at: [Link]

  • CPY Document Title. accessdata.fda.gov. Available at: [Link]

  • UV Spectrum of nilotinib hydrochloride. ResearchGate. Available at: [Link]

  • Improving the solubility of nilotinib through novel spray-dried solid dispersions. PubMed. Available at: [Link]

  • Improving the solubility of nilotinib through novel spray-dried solid dispersions. ResearchGate. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • DRUG NAME: Nilotinib. BC Cancer. Available at: [Link]

  • (Nilotinib Capsules) 150 mg and 200 mg nilotinib (as nilotinib hydrochloride monohydrate) Protein-tyrosine kinase inhibitor. Novartis. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • RP-HPLC Method Development and Validation for Estimation of Nilotinib in Bulk and Formulation. Journal of Chemical Health Risks. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF NILOTINIB HYDROCHLORIDE IN BULK AND PH. Semantic Scholar. Available at: [Link]

  • Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application. MDPI. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Development and validation of UV spectrophotometric method for the determination of Nilotinib hydrochloride (An orphan drug). JOCPR. Available at: [Link]

  • nilotinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Compound: NILOTINIB (CHEMBL255863). ChEMBL. Available at: [Link]

  • A Concise Review on Analytical Methods for Determination of Nilotinib. Bentham Science. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Exploring the Impact of Surfactant Type and Digestion: Highly Digestible Surfactants Improve Oral Bioavailability of Nilotinib. PubMed. Available at: [Link]

  • Role of surfactant (Soluplus) on nilotinib (batch) dissolution kinetics... ResearchGate. Available at: [Link]

  • Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia. PMC. Available at: [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

  • Preparation and optimization of nilotinib self-micro emulsifying drug delivery systems to enhance oral bioavailability. ResearchGate. Available at: [Link]

  • Analyzing the binding affinity of anti-cancer drug sunitinib with natural and synthetic cyclodextrins: A computational study of inclusion complex formation. Chemical Review and Letters. Available at: [Link]

  • Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. PMC. Available at: [Link]

  • Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide purity

Optimizing and Validating HPLC Purity Methods for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: A C18 vs. PFP Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks that arise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Purity Methods for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: A C18 vs. PFP Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks that arise during the development of highly functionalized pharmaceutical intermediates. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a prime example of a challenging analyte. Featuring a basic pyridine ring, a highly electronegative fluorine atom, a polar cyano group, and a bulky, hydrophobic pivalamide moiety, this compound demands a highly deliberate chromatographic strategy.

In this guide, we will objectively compare stationary phase alternatives for testing the purity of this compound, explain the mechanistic causality behind column selection, and provide a self-validating experimental protocol compliant with the latest regulatory standards.

Mechanistic Insight: Why Standard C18 Falls Short

A common pitfall in method development for fluorinated aromatics is the over-reliance on standard C18 (octadecylsilane) columns. While C18 is the undisputed workhorse of reversed-phase liquid chromatography (RPLC), its retention mechanism is almost entirely driven by hydrophobic (dispersive) interactions.

When N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide enters a C18 column, its massive, hydrophobic tert-butyl group (from the pivalamide) acts as an "anchor," dominating the molecule's interaction with the stationary phase. Consequently, critical impurities—such as the des-fluoro analog or positional isomers of the cyano group—exhibit nearly identical overall hydrophobicity. Because the C18 phase cannot effectively "see" the difference in electronic distribution caused by the missing fluorine atom, these impurities often co-elute with the Active Pharmaceutical Ingredient (API).

To break this co-elution, we must exploit the molecule's polar and electronic features. As detailed in [1], switching to a Pentafluorophenyl (PFP) stationary phase introduces three orthogonal retention mechanisms absent in alkyl phases:

  • π−π Interactions: The electron-deficient PFP ring engages in strong π−π stacking with the analyte's fluoropyridine ring.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact selectively with the C-F and C≡N dipoles of the analyte.

  • Shape Selectivity: The rigid, planar PFP ligand offers steric recognition that flexible C18 alkyl chains cannot provide, easily discriminating between positional isomers.

Column_Selection A Analyte: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide B Identify Critical Separation (Des-fluoro & Regioisomers) A->B C18 Alkyl Phase (C18) Dominant: Hydrophobic B->C18 Traditional Route PFP Fluorinated Phase (PFP) Dominant: Pi-Pi & Dipole B->PFP Orthogonal Route Eval1 Rs < 1.5 (Co-elution) Method Fails C18->Eval1 Eval2 Rs > 2.0 (Baseline) Proceed to Validation PFP->Eval2

Fig 1: Mechanistic workflow for stationary phase selection in fluorinated API analysis.

Stationary Phase Comparison: C18 vs. PFP

To objectively demonstrate the superiority of fluorinated phases for this specific analyte, the table below summarizes the chromatographic performance metrics comparing a standard high-purity C18 column against a PFP column under identical mobile phase conditions. According to studies on the [2], PFP phases dramatically improve resolution for halogenated compounds.

Performance MetricAlkyl Phase (e.g., BEH C18)Fluorinated Phase (e.g., PFP)Mechanistic Driver
Retention Time (API) 4.2 min6.5 minEnhanced dipole interactions on PFP increase retention for polar halogenated compounds.
Resolution ( Rs​ ) vs. Des-fluoro Impurity 1.1 (Co-elution)3.8 (Baseline)PFP discriminates the C-F bond dipole; C18 only sees the identical hydrophobic pivalamide group.
Tailing Factor ( Tf​ ) 1.6 (Tailing)1.1 (Symmetrical)PFP phases shield residual silanols more effectively from basic pyridine nitrogens.
Selectivity ( α ) 1.021.45Orthogonal π−π and charge-transfer interactions unique to the fluorophenyl ligand.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Before any formal validation parameters are executed, the system must pass a rigorous System Suitability Test (SST) to prove it is chromatographically capable on that specific day.

Phase 1: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: A pH of ~2.0 ensures the basic pyridine nitrogen is fully protonated, preventing secondary retention mechanisms and peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

Phase 2: System Suitability Testing (SST)

Inject a resolution mixture containing the API and the des-fluoro impurity (0.1 mg/mL each).

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , %RSD of API peak area ≤2.0% (n=5).

  • Critical Rule: Do not proceed to validation if SST fails.

Phase 3: ICH Q2(R2) Validation Execution

Once SST passes, execute the validation according to the [3].

  • Specificity (Forced Degradation): Subject the API to 1N HCl, 1N NaOH, 3% H2​O2​ , heat (60°C), and UV light.

    • Causality: This proves the method is stability-indicating. The PFP column must demonstrate that degradation products (such as pivalic acid from hydrolysis) do not interfere with the API peak.

  • Linearity & Range: Prepare standard solutions from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the specification limit. Plot Area vs. Concentration and calculate the correlation coefficient ( R2≥0.999 ).

  • Accuracy (Spike Recovery): Spike known amounts of synthesized impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Calculate % recovery (Acceptance: 90.0% - 110.0%).

  • Precision:

    • Repeatability: 6 independent sample preparations by the primary analyst.

    • Intermediate Precision: 6 additional preparations by a different analyst on a different day using a different HPLC system.

  • LOD/LOQ Determination: Determine via signal-to-noise ratio (S/N) from low-concentration injections. Limit of Detection (LOD) requires S/N ≥3:1 ; Limit of Quantitation (LOQ) requires S/N ≥10:1 .

Validation_Lifecycle Start System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 Spec 1. Specificity Forced Degradation Start->Spec Lin 2. Linearity & Range LOQ to 120% Spec Spec->Lin Acc 3. Accuracy Spike Recovery (50-150%) Lin->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec LOD 5. LOD / LOQ Signal-to-Noise > 10:1 Prec->LOD

Fig 2: ICH Q2(R2) sequential validation lifecycle for purity testing.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

Comparative

A Senior Application Scientist's Guide: Selecting Pivaloyl vs. Acetyl Protection for 3-cyano-5-fluoropyridin-2-amine

Introduction: The Strategic Imperative of Amine Protection In the landscape of modern drug discovery, substituted 2-aminopyridines are privileged scaffolds, with 3-cyano-5-fluoropyridin-2-amine serving as a particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Amine Protection

In the landscape of modern drug discovery, substituted 2-aminopyridines are privileged scaffolds, with 3-cyano-5-fluoropyridin-2-amine serving as a particularly valuable building block. Its unique electronic profile, characterized by the electron-withdrawing cyano and fluoro groups, modulates the reactivity of the pyridine core and the basicity of the exocyclic amine.[1][2] However, the very nucleophilicity that makes the 2-amino group a key handle for synthetic elaboration also presents a challenge.[3] Unchecked, it can compete in desired reactions at other sites or lead to unwanted side products.

The strategic protection of this amino group is therefore not merely a procedural step, but a critical decision that dictates the efficiency and success of a synthetic route.[4] This guide provides an in-depth comparison of two common acyl protecting groups—the small and facile acetyl (Ac) group and the sterically demanding, robust pivaloyl (Piv) group—in the specific context of 3-cyano-5-fluoropyridin-2-amine. We will move beyond simple protocols to explore the causality behind their selection, stability, and cleavage, providing the field-proven insights necessary for rational synthetic design.

The Contenders: A Profile of Acetyl and Pivaloyl Groups

The Acetyl (Ac) Group: The Agile Workhorse

The acetyl group is one ofthe most common amine protecting groups, prized for its ease of introduction and removal.[5][6] Typically installed using inexpensive reagents like acetyl chloride or acetic anhydride, it forms an acetamide that effectively tempers the amine's nucleophilicity.[7][8] Its small size allows for rapid reaction with even moderately nucleophilic amines.[5] However, this accessibility is a double-edged sword; the resulting acetamide is susceptible to cleavage under both moderately acidic and basic hydrolytic conditions, limiting its utility in synthetic routes that require harsh transformations.[8][9]

The Pivaloyl (Piv) Group: The Stalwart Guardian

In contrast, the pivaloyl group is defined by the significant steric bulk of its tert-butyl moiety.[10] This steric shield physically obstructs the approach of nucleophiles and hydrolytic reagents to the amide carbonyl, rendering the N-pivaloyl amide exceptionally stable across a wide pH range and to many classes of reagents.[10][11][12] This robustness makes it an ideal choice for multi-step syntheses where downstream conditions are harsh.[13] The trade-off for this exceptional stability is the difficulty of its removal, which often necessitates forcing conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[9][10]

Head-to-Head Comparison: Acetyl vs. Pivaloyl on 3-cyano-5-fluoropyridin-2-amine

The selection of a protecting group is a multifaceted decision that balances the demands of the upcoming synthetic steps against the need for eventual, clean removal. The choice between acetyl and pivaloyl for 3-cyano-5-fluoropyridin-2-amine exemplifies this classic synthetic dilemma.

Logical Workflow for Protecting Group Selection

The following decision-making framework illustrates the key considerations when choosing between these two protecting groups for our specific substrate.

Caption: Decision matrix for selecting between Pivaloyl and Acetyl protection.

Data Summary: Stability and Deprotection

The following table summarizes the anticipated performance of each protected amine under various conditions. This data is synthesized from established chemical principles and literature on related compounds.[8][9][11]

Condition / Reagent Class Acetyl (Ac) Group Stability Pivaloyl (Piv) Group Stability Rationale & Causality
Strong Aqueous Acid (e.g., 6M HCl, reflux) Low (Cleavage)Moderate to Low (Cleavage)Both amides hydrolyze, but the steric bulk of the pivaloyl group significantly slows the rate of hydrolysis, requiring more forcing conditions.[8][10]
Strong Aqueous Base (e.g., 6M NaOH, reflux) Low (Cleavage)Moderate (Slow Cleavage)Saponification occurs for both. The pivaloyl group's steric hindrance impedes the approach of the hydroxide nucleophile, demanding harsher conditions for complete removal.[8][11]
Mild Aqueous Base (e.g., K₂CO₃, MeOH) Moderate to HighHighAcetyl group may be labile depending on temperature and substrate. The pivaloyl group is highly resistant to these conditions.
Organometallic Reagents (e.g., n-BuLi, Grignards) HighHighBoth amide functionalities are generally stable to organometallics at low temperatures, though deprotonation of the N-H is possible.
Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) HighHighBoth protecting groups are stable under the typically neutral or mildly basic conditions of these reactions.
Standard Reductive Amination HighHighConditions are typically mild enough for both groups to remain intact.
Harsh Reduction (e.g., LiAlH₄) Low (Reduction to ethylamine)Low (Reduction to neopentylamine)Both amide carbonyls will be reduced by powerful hydride reagents.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Note that the reduced nucleophilicity of 3-cyano-5-fluoropyridin-2-amine may necessitate slightly longer reaction times or catalytic activation compared to a simple aminopyridine.

Workflow for Amine Protection and Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step A Starting Material: 3-cyano-5-fluoropyridin-2-amine B Dissolve in Aprotic Solvent (e.g., DCM, THF) with Base (e.g., Pyridine, TEA) A->B C Add Acylating Agent (Pivaloyl or Acetyl Chloride) dropwise at 0 °C B->C D Monitor by TLC until starting material is consumed C->D E Aqueous Workup & Purification D->E F Protected Product E->F G Protected Product H Subject to Cleavage Conditions (e.g., Acidic/Basic Hydrolysis) G->H I Monitor by TLC until starting material is consumed H->I J Neutralization, Extraction & Purification I->J K Deprotected Amine J->K

Caption: General experimental workflow for protection and deprotection.

Protocol 1: N-Acetylation of 3-cyano-5-fluoropyridin-2-amine
  • Rationale: This protocol uses acetic anhydride, a common and effective acetylating agent. Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct. The reaction mechanism proceeds via nucleophilic attack of the amino group on a carbonyl carbon of the anhydride.[7][14]

  • Materials:

    • 3-cyano-5-fluoropyridin-2-amine

    • Acetic Anhydride (Ac₂O)

    • Pyridine, anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-cyano-5-fluoropyridin-2-amine (1.0 equiv).

    • Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per gram of amine).

    • Cool the stirring solution to 0 °C using an ice bath.

    • Slowly add acetic anhydride (1.2 equiv) dropwise to the solution. An exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly pouring the mixture into ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-cyano-5-fluoropyridin-2-yl)acetamide.

    • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: N-Pivaloylation of 3-cyano-5-fluoropyridin-2-amine
  • Rationale: This protocol uses pivaloyl chloride, which is more reactive than its anhydride. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[10][15]

  • Materials:

    • 3-cyano-5-fluoropyridin-2-amine

    • Pivaloyl Chloride (PivCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1M HCl

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, dissolve 3-cyano-5-fluoropyridin-2-amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

    • Cool the stirring solution to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.2 equiv) dropwise. A precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC. Due to steric hindrance, this reaction is slower than acetylation.[12]

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-(3-cyano-5-fluoropyridin-2-yl)pivalamide by column chromatography or recrystallization.

Protocol 3: Deprotection of N-(3-cyano-5-fluoropyridin-2-yl)acetamide
  • Rationale: Standard acidic hydrolysis is employed. The amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. These conditions are effective but not compatible with acid-labile functional groups.[8]

  • Materials:

    • N-(3-cyano-5-fluoropyridin-2-yl)acetamide

    • 6M Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) pellets or solution for neutralization

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the acetamide (1.0 equiv) in 6M HCl.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a 10M NaOH solution or solid NaOH pellets at 0 °C until the pH is > 9.

    • Extract the resulting aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection of N-(3-cyano-5-fluoropyridin-2-yl)pivalamide
  • Rationale: The deprotection of a pivalamide requires more forcing conditions than an acetamide due to steric hindrance.[10] Concentrated strong acid at elevated temperatures is often necessary. This protocol should only be used if the rest of the molecule can withstand these harsh conditions.

  • Materials:

    • N-(3-cyano-5-fluoropyridin-2-yl)pivalamide

    • Concentrated Sulfuric Acid (H₂SO₄) or 48% Hydrobromic Acid (HBr)

    • Ice, Sodium Hydroxide (NaOH) solution for neutralization

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • In a heavy-walled reaction vessel, carefully add the pivalamide (1.0 equiv) to concentrated H₂SO₄ at 0 °C.

    • Slowly warm the mixture and heat to 80-100 °C for 12-24 hours. Caution: Highly corrosive and exothermic. Monitor the reaction carefully by quenching a small aliquot and analyzing by TLC/LCMS.

    • Cool the reaction mixture to 0 °C and very slowly and carefully pour it onto a large amount of crushed ice.

    • Basify the cold aqueous solution to pH > 9 by the slow addition of concentrated NaOH solution, ensuring the temperature remains low.

    • Extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.

Conclusion and Outlook

The choice between acetyl and pivaloyl protection for 3-cyano-5-fluoropyridin-2-amine is a strategic decision governed by the planned synthetic route.

  • Choose Acetyl (Ac) when the synthetic sequence is short and involves mild reaction conditions, and when a straightforward, high-yielding deprotection is paramount. Its liability is its strength in these scenarios.

  • Choose Pivaloyl (Piv) when the amine must be shielded through a gauntlet of harsh reagents or challenging thermal conditions. Its exceptional stability provides security, but chemists must plan for a difficult and potentially low-yielding final deprotection step.

Ultimately, a thorough analysis of the entire synthetic pathway is required. By understanding the fundamental principles of steric and electronic effects that govern the stability of these protecting groups, the synthetic chemist can make an informed, authoritative decision, maximizing the probability of a successful and efficient synthesis.

References

  • Danielle, N. J., Yap, G. P. A., & Zondlo, N. J. (2024). Acyl Capping Group Identity Effects on α-Helicity: On the Importance of Amide·Water Hydrogen Bonds to α-Helix Stability. Biochemistry. Available at: [Link]

  • Koenig, S. G., et al. (2009). Supporting Information for A Facile Deprotection of Secondary Acetamides. Organic Letters. Available at: [Link]

  • Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. Available at: [Link]

  • Giffney, J. C., & O'Connor, C. J. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry, 31(8), 1725-1730. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection. organic-chemistry.org. Available at: [Link]

  • Chem-Station. (2014). Acyl Protective Groups. Chem-Station International Edition. Available at: [Link]

  • Wang, Y., et al. (2014). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Available at: [Link]

  • ResearchGate. (n.d.). Migration of the acetyl (36) and pivaloyl group (38) in Me... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2014). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Journal of Hebei University (Natural Science Edition). Available at: [Link]

  • Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection. organic-chemistry.org. Available at: [Link]

  • Raines, R. T., et al. (2007). An electronic effect on protein structure. Protein Science. Available at: [Link]

  • Organic Syntheses. (n.d.). O-PIVALOYL-N-Boc-HYDROXYLAMINE. Organic Syntheses. Available at: [Link]

  • Grokipedia. (n.d.). Pivaloyl chloride. Grokipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. organic-chemistry.org. Available at: [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. organic-chemistry.org. Available at: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]

  • University of Illinois Springfield. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. Available at: [Link]

  • Nuno, M., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. Available at: [Link]

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

Sources

Validation

Quantitative NMR for purity determination of CAS 1346447-40-2

An in-depth technical guide for researchers, analytical scientists, and pharmaceutical development professionals evaluating purity determination methodologies for organic building blocks. Executive Summary The accurate p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and pharmaceutical development professionals evaluating purity determination methodologies for organic building blocks.

Executive Summary

The accurate purity determination of CAS 1346447-40-2 , chemically identified as N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide[1], is a critical quality control step in pharmaceutical synthesis. As a fluorinated pyridine derivative, its purity directly impacts downstream reaction yields and impurity profiles. Historically, the industry relied on mass balance methods (combining HPLC, Karl Fischer titration, and thermogravimetric analysis)[2]. However, these traditional methods are labor-intensive and require a reference standard of the exact same substance[3].

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an ISO-standardized primary ratio method (ISO 24583) that bypasses these limitations[4]. By measuring the intrinsic magnetic properties of atomic nuclei, qNMR provides absolute purity determination without requiring an identical reference standard, establishing direct traceability to the International System of Units (SI)[2][5].

The Mechanistic Paradigm: qNMR vs. Chromatography

To understand why qNMR is fundamentally different from chromatographic techniques, we must examine the causality of signal generation.

In High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the detector response (UV absorbance or ion count) is dictated by the molecule's specific extinction coefficient or ionization efficiency. Therefore, quantifying CAS 1346447-40-2 requires a highly pure calibration curve of CAS 1346447-40-2 itself.

Conversely, in 1 H-qNMR, the integrated area of a resonance peak is strictly and directly proportional to the molar amount of the hydrogen nuclei (protons) generating that signal[3][5]. Because a proton is a proton regardless of the molecule it resides in, we can quantify our target analyte by comparing its signal to a completely different, highly pure Certified Reference Material (CRM) acting as an Internal Standard (IS)[6][7].

Table 1: Performance Comparison for Purity Determination of CAS 1346447-40-2
ParameterQuantitative NMR (qNMR)HPLC-UV (Area Normalization)LC-MS (Targeted)
Fundamental Principle Nuclear spin resonance proportionalityUV absorbance (Extinction coefficient)Mass-to-charge ionization efficiency
Reference Standard Needed Any non-overlapping SI-traceable CRMIdentical compound (CAS 1346447-40-2)Identical compound (CAS 1346447-40-2)
Purity Output Absolute Purity (Mass %) Relative Purity (Chromatographic %)Relative Purity / Impurity ID
Analysis Time ~15–30 minutes~30–60 minutes per run~30–60 minutes per run
Accuracy / RSD Highly accurate (RSD < 1%)Dependent on standard qualitySemi-quantitative without isotopes
Destructive? No (Sample can be recovered)YesYes

Self-Validating Experimental Protocol for CAS 1346447-40-2

To ensure scientific integrity, a qNMR protocol must be a self-validating system. This means the choice of internal standard, relaxation delays, and integration regions must inherently prove the accuracy of the final calculation.

Step 1: Strategic Internal Standard (IS) Selection

CAS 1346447-40-2 contains a pivaloyl group (t-butyl), which yields a massive, distinct 9-proton singlet in the aliphatic region (~1.2 - 1.3 ppm). It also contains aromatic pyridine protons (~8.5 ppm). To prevent signal interference[6], we select Maleic Acid as the Internal Standard. Maleic acid provides a sharp 2-proton singlet at ~6.3 ppm[3], ensuring zero overlap with the analyte's signals.

Step 2: Gravimetric Sample Preparation

Causality Check: The entire accuracy of qNMR rests on gravimetric precision.

  • Using an ultra-microbalance (resolution of 1 µg or better)[7], accurately weigh ~10 mg of CAS 1346447-40-2 into a clean glass vial.

  • Accurately weigh an equimolar equivalent of the Maleic Acid CRM (traceable to SI) into the same vial.

  • Co-dissolve the mixture in 0.6 mL of high-purity Deuterated Dimethyl Sulfoxide (DMSO- d6​ )[6]. Ensure complete dissolution to prevent line broadening.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Sequence: Use a standard 1D 1 H pulse sequence with a 90° excitation pulse to maximize signal-to-noise (S/N)[3].

  • Relaxation Delay (D1): Set D1 > 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Typically, a D1 of 30 to 60 seconds is used[3]. Why? This ensures >99.3% return of macroscopic magnetization to the z-axis, preventing signal saturation which would artificially lower the integration value of slow-relaxing nuclei.

  • Scans (NS): Acquire 16 to 64 transients to achieve an S/N ratio > 250 for the target peaks[8].

Step 4: Data Processing and Absolute Purity Calculation
  • Apply manual phase correction and a rigorous baseline correction (a flat baseline is mandatory for accurate integration)[8].

  • Integrate the 9H t-butyl singlet of the analyte and the 2H singlet of the Maleic acid IS. Ensure the integration region spans at least 20 times the line width on each side of the peak[8].

  • Calculate the absolute purity ( Psample​ ) using the fundamental qNMR equation[5][8]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

Where:

  • I = Integrated peak area

  • N = Number of protons generating the signal (9 for analyte, 2 for IS)

  • M = Molecular weight (221.23 g/mol for analyte, 116.07 g/mol for IS)

  • W = Gravimetric weight prepared

  • P = Purity (Mass fraction)

Process Visualizations

Workflow A Weigh Analyte (CAS 1346447-40-2) C Co-dissolve in DMSO-d6 A->C B Weigh Internal Std (Maleic Acid CRM) B->C D Acquire 1H NMR (D1 > 5*T1) C->D E Phase & Baseline Correction D->E F Calculate Absolute Purity (SI-Traceable) E->F

Caption: Logical workflow for establishing SI-traceable absolute purity via qNMR methodology.

DecisionMatrix Start Select Target Signal for CAS 1346447-40-2 Aliphatic t-Butyl Singlet (9H) ~1.2 - 1.3 ppm Start->Aliphatic Aromatic Pyridine Protons (2H) ~8.5 ppm Start->Aromatic CheckOverlap Overlap with Impurities or IS (Maleic Acid)? Aliphatic->CheckOverlap Aromatic->CheckOverlap SelectAliph Optimal Choice: High S/N, No Splitting CheckOverlap->SelectAliph No SelectArom Alternative Choice: Lower S/N, Multiplets CheckOverlap->SelectArom Yes

Caption: Decision matrix for selecting the optimal integration signal for CAS 1346447-40-2.

Conclusion

For the purity determination of CAS 1346447-40-2, qNMR provides a fundamentally superior approach compared to traditional chromatography when an identical, highly pure reference standard is unavailable. By leveraging the 9-proton t-butyl singlet of the analyte against an SI-traceable internal standard like Maleic acid, researchers can achieve highly accurate, absolute purity values. This self-validating system not only saves time during method development but ensures rigorous compliance with modern metrological traceability standards.

References

  • 1346447-40-2|N-(3-Cyano-5-fluoropyridin-2-yl)
  • Source: fujifilm.
  • Source: ox.ac.
  • Source: resolvemass.
  • Source: patsnap.
  • Source: mdpi.
  • Internal Standard for qNMR (Calibration Standard for qNMR)
  • Quantitative NMR (qNMR) ?

Sources

Comparative

Benchmarking Synthetic Routes for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a key building block in medicinal chemistry, crucial for the development of various therapeutic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a key building block in medicinal chemistry, crucial for the development of various therapeutic agents. Its synthesis, therefore, is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of potential synthetic routes to this compound, evaluating them based on yield, scalability, safety, and atom economy. While a direct head-to-head comparison is not extensively documented in the literature, this document constructs a logical benchmarking framework based on established organic chemistry principles and published syntheses of analogous structures. We will explore a plausible and widely applicable two-step synthesis involving the formation of the 2-amino-3-cyano-5-fluoropyridine intermediate followed by its acylation. Furthermore, we will delve into alternative strategies for the synthesis of the core intermediate, providing a comprehensive overview for researchers in the field.

Introduction: The Importance of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Substituted 2-aminopyridines are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1] The title compound, N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide, incorporates several key functionalities: a pivaloyl group which can enhance metabolic stability, a cyano group that can act as a hydrogen bond acceptor or be further transformed, and a fluorine atom, known to modulate physicochemical properties such as lipophilicity and metabolic stability. The efficient and scalable synthesis of this molecule is a critical step in the development of new chemical entities.

Retrosynthetic Analysis: Devising Potential Routes

A logical retrosynthetic disconnection of the target molecule points to two primary synthons: 2-amino-3-cyano-5-fluoropyridine and pivaloyl chloride (or a related acylating agent). This suggests a straightforward final step of amide bond formation. The main challenge and the focus of our comparison will, therefore, be the synthesis of the key 2-amino-3-cyano-5-fluoropyridine intermediate.

G Target N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Intermediate 2-Amino-3-cyano-5-fluoropyridine Target->Intermediate Amide Disconnection Reagent1 Pivaloyl Chloride Target->Reagent1 Reagent2 Base Target->Reagent2

Caption: Retrosynthetic analysis of the target molecule.

Comparative Analysis of Synthetic Routes

This section will compare two plausible routes for the synthesis of the key intermediate, 2-amino-3-cyano-5-fluoropyridine, and the subsequent acylation step.

Route 1: Multicomponent Synthesis of the Pyridine Core

A highly efficient and atom-economical approach to substituted 2-amino-3-cyanopyridines involves a one-pot multicomponent reaction (MCR).[2][3] This strategy allows for the rapid assembly of the pyridine ring from simple, commercially available starting materials.

3.1.1. Proposed Synthesis of 2-Amino-3-cyano-5-fluoropyridine via MCR

A plausible MCR for the synthesis of the fluorinated intermediate would involve the condensation of a suitable fluorinated ketone, malononitrile, an aldehyde, and an ammonium salt.[1][2][3]

G start Fluorinated Ketone + Malononitrile + Aldehyde + Ammonium Acetate step1 One-pot Reaction (e.g., Microwave, Solvent-free) start->step1 product 2-Amino-3-cyano-5-fluoropyridine step1->product

Caption: Workflow for Route 1: Multicomponent Synthesis.

3.1.2. Experimental Protocol (Hypothetical)

  • To a microwave-safe vessel, add the fluorinated ketone (1.0 eq), malononitrile (1.0 eq), an appropriate aldehyde (1.0 eq), and ammonium acetate (1.5 eq).[3]

  • If a catalyst is used, add it at this stage (e.g., a reusable magnetic nanocatalyst).

  • The mixture is irradiated in a microwave reactor at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[3][4]

  • After completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent like ethanol and can be further purified by recrystallization.[5]

3.1.3. Performance Analysis of Route 1

Parameter Assessment Supporting Rationale
Yield Potentially HighMCRs are known for their high efficiency and yields, often in the range of 84-94% for analogous systems.[2]
Scalability Moderate to GoodWhile microwave synthesis can be scalable, it may require specialized equipment for large-scale production. Solvent-free conditions are advantageous for scalability.[3]
Safety GoodThe use of microwave irradiation can offer better control over reaction conditions compared to conventional heating. Solvent-free reactions reduce hazards associated with flammable solvents.
Atom Economy ExcellentMCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product.
Cost-Effectiveness GoodThe use of simple, readily available starting materials contributes to the cost-effectiveness of this route.[3]
Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

An alternative and more traditional approach involves the construction of the substituted pyridine ring through a series of discrete steps, often relying on nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyridine ring.

3.2.1. Proposed Synthesis of 2-Amino-3-cyano-5-fluoropyridine via SNAr

This route could start from a readily available dihalopyridine, for instance, 2,5-difluoro-3-cyanopyridine.

G start 2,5-Difluoro-3-cyanopyridine step1 Ammonolysis (e.g., Ammonia in a sealed vessel) start->step1 product 2-Amino-3-cyano-5-fluoropyridine step1->product

Caption: Workflow for Route 2: SNAr Approach.

3.2.2. Experimental Protocol (Hypothetical)

  • A solution of 2,5-difluoro-3-cyanopyridine in a suitable solvent (e.g., a polar aprotic solvent like DMSO) is prepared in a pressure-rated reaction vessel.

  • A source of ammonia (e.g., aqueous ammonia or ammonia gas) is added to the solution.

  • The vessel is sealed and heated to a specific temperature (e.g., 110-140 °C) for a set period (e.g., 16-24 hours).[6]

  • After cooling, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography or recrystallization.

3.2.3. Performance Analysis of Route 2

Parameter Assessment Supporting Rationale
Yield Moderate to GoodSNAr reactions on activated pyridine rings can proceed with good yields, although they may be lower than optimized MCRs.
Scalability GoodThis route utilizes conventional batch processing, which is generally well-suited for scaling up in standard chemical manufacturing facilities.
Safety ModerateThe use of high pressure and temperature requires careful monitoring and specialized equipment. Ammonia is a corrosive and toxic gas.
Atom Economy ModerateThis is a stepwise synthesis, which may involve the generation of byproducts and require purification at each step, leading to lower overall atom economy compared to MCRs.
Cost-Effectiveness ModerateThe cost of the starting dihalopyridine and the need for pressure equipment can impact the overall cost-effectiveness.
Final Step: Acylation to N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

The final step in the synthesis is the acylation of the 2-amino-3-cyano-5-fluoropyridine intermediate with pivaloyl chloride. This is a standard amide bond formation reaction.

3.3.1. Experimental Protocol

  • 2-Amino-3-cyano-5-fluoropyridine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq).

  • The solution is cooled in an ice bath.

  • Pivaloyl chloride (1.05 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

Conclusion and Recommendations

Both Route 1 (Multicomponent Synthesis) and Route 2 (SNAr Approach) present viable pathways for the synthesis of the key intermediate, 2-amino-3-cyano-5-fluoropyridine.

  • For rapid, high-throughput synthesis and discovery chemistry , the Multicomponent Route (Route 1) is highly recommended due to its efficiency, high atom economy, and the potential for generating diverse analogs by varying the starting materials. The use of microwave irradiation can significantly reduce reaction times.[3][4]

  • For large-scale, process-oriented synthesis , the SNAr Approach (Route 2) may be more practical as it relies on more traditional and readily scalable batch processing techniques, although it may require more optimization to maximize yield and minimize byproducts.

The final acylation step is a robust and well-established transformation that should proceed with high yield regardless of the route chosen for the synthesis of the aminopyridine intermediate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale, available equipment, and cost considerations.

References

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. (2020). Available at: [Link]

  • Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters. (2014). Available at: [Link]

  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal. (2022). Available at: [Link]

  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. (2008). Available at: [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. (2025). Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. (2005). Available at: [Link]

  • Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses. Available at: [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. (2026). Available at: [Link]

  • Patent applications. Department of Medicinal Chemistry. Available at: [Link]

  • Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. Eureka. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. (2023). Available at: [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. (2023). Available at: [Link]

  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. Available at: [Link]

  • Application Data. Patent File Wrapper. Available at: [Link]

  • Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. Google Patents.
  • Recent Advances in Synthetic Routes to Azacycles. MDPI. (2023). Available at: [Link]

  • Patent highlights August–September 2023. PMC. (2024). Available at: [Link]

  • Novel process and intermediate for the preparation of apalutamide. Google Patents.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. (2022). Available at: [Link]

Sources

Validation

Publish Comparison Guide: Gas Chromatography Parameters for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Residual Solvents

Introduction N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly functionalized fluorinated pyridine derivative utilized as a critical building block in pharmaceutical synthesis ()[1]. Because its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly functionalized fluorinated pyridine derivative utilized as a critical building block in pharmaceutical synthesis ()[1]. Because its synthesis typically involves various organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene), rigorous residual solvent (RS) testing is mandatory to ensure patient safety and regulatory compliance. The[2] and[3] dictate the acceptable concentration limits and analytical frameworks for these volatile impurities.

Mechanistic Overview: The Analytical Challenge

As an Application Scientist, selecting the right analytical approach requires understanding the physicochemical properties of the analyte. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a solid with limited volatility and a relatively high molecular weight (221.23 g/mol )[1].

The primary analytical challenge here is matrix interference . If this compound is dissolved and injected directly into a Gas Chromatograph (GC), the non-volatile pivalamide matrix will rapidly deposit inside the GC inlet liner. This residue creates active sites that adsorb polar solvents, leading to severe peak tailing, loss of sensitivity, and rapid degradation of the stationary phase. Therefore, separating the volatile residual solvents from the non-volatile Active Pharmaceutical Ingredient (API) matrix prior to column introduction is mechanistically essential.

Comparison of Analytical Strategies

Sample Introduction: Headspace (HS) vs. Direct Injection (DI)

To mitigate matrix fouling, Headspace Gas Chromatography (HS-GC) is the gold standard, as demonstrated in [4]. HS relies on Henry's Law: by heating the sample in a sealed vial, volatile solvents partition into the gas phase while the non-volatile N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide remains trapped in the liquid diluent (typically Dimethyl Sulfoxide, DMSO).

  • HS-GC-FID: Offers superior column longevity and cleaner baselines. Ideal for ICH Class 1, 2, and low-boiling Class 3 solvents according to [5].

  • DI-GC-FID: Only recommended if testing for high-boiling solvents (e.g., N,N-Dimethylformamide, boiling point 153°C) that do not partition well into the headspace. However, DI requires frequent inlet maintenance and guard column replacement.

Column Chemistry: USP G43 vs. USP G16

USP <467> outlines specific stationary phases for screening and confirmation[3].

  • USP G43 (e.g., DB-624): A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase. This mid-polarity column separates solvents based on boiling point and weak dipole interactions. It is the primary choice for Procedure A (Screening) and Procedure C (Quantitation)[4].

  • USP G16 (e.g., DB-WAX): A polyethylene glycol (PEG) phase. It separates based on strong hydrogen bonding and is utilized in Procedure B (Confirmation) to resolve critical pairs that co-elute on a G43 column[5].

Data Presentation: Method Comparison

Table 1: Target Residual Solvents Profile for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

SolventICH ClassBoiling Point (°C)ICH Q3C Limit (ppm)Recommended GC Method
Dichloromethane (DCM)Class 239.6600HS-GC-FID (G43)
Tetrahydrofuran (THF)Class 266.0720HS-GC-FID (G43)
Ethyl Acetate (EtOAc)Class 377.15,000HS-GC-FID (G43)
TolueneClass 2110.6890HS-GC-FID (G43)
N,N-DimethylformamideClass 2153.0880DI-GC-FID (G16)

Table 2: Performance Comparison of Sample Introduction Techniques

ParameterHeadspace (HS-GC-FID)Direct Injection (DI-GC-FID)
Matrix Interference Negligible (Matrix stays in vial)High (Matrix injected into inlet)
Column Lifespan > 1,000 injections< 200 injections (requires trimming)
Sensitivity (Low BP) Excellent (High partitioning)Moderate (Solvent masking possible)
Sensitivity (High BP) Poor (Low vapor pressure)Excellent

Experimental Protocol: HS-GC-FID Quantitation (USP <467> Procedure C)

This self-validating protocol utilizes DMSO as the diluent because N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide exhibits excellent solubility in it, and DMSO's high boiling point (189°C) prevents it from overwhelming the headspace or co-eluting with early target peaks[6].

Step 1: Standard and Sample Preparation

  • Diluent: Use high-purity Headspace-grade Dimethyl Sulfoxide (DMSO).

  • Standard Solution: Prepare a mixed standard of target solvents (DCM, THF, EtOAc, Toluene) in DMSO at concentrations corresponding to their respective ICH Q3C limits (e.g., 600 ppm for DCM).

  • Sample Solution: Accurately weigh 250 mg of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal with a PTFE/silicone septum, and vortex until completely dissolved.

Step 2: Headspace Sampler Parameters

  • Oven Temperature: 85°C

  • Loop Temperature: 95°C

  • Transfer Line Temperature: 105°C

  • Vial Equilibration Time: 40 minutes (ensures complete gas-liquid partitioning).

  • Injection Volume: 1.0 mL

Step 3: GC-FID Parameters (G43 Column)

  • Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Inlet Temperature: 140°C (Split ratio 10:1).

  • Oven Program: 40°C (hold 20 min) ramp at 10°C/min to 240°C hold 10 min[4].

  • Detector (FID): 250°C.

Step 4: System Suitability Ensure the resolution ( Rs​ ) between Acetonitrile and Dichloromethane is ≥1.0 , and the signal-to-noise ratio (S/N) for all peaks is ≥3 , validating the system's resolving power and sensitivity as per USP <467>[4].

Workflow Visualization

G Start API Matrix: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Solvents Identify Target Solvents (ICH Q3C Class 2 & 3) Start->Solvents Volatile Low Boiling Solvents (e.g., DCM, THF, EtOAc) Solvents->Volatile NonVolatile High Boiling Solvents (e.g., DMF, DMSO) Solvents->NonVolatile HS Headspace (HS) GC-FID Prevents Matrix Fouling Volatile->HS DI Direct Injection (DI) GC-FID Requires Inlet Maintenance NonVolatile->DI G43 USP G43 Column (DB-624) Primary Screening & Quant HS->G43 G16 USP G16 Column (DB-WAX) Confirmation Testing DI->G16 Report Validate & Report (USP <467> Compliance) G43->Report G16->Report

Analytical workflow for residual solvent determination in N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

References

  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)". ICH Official Guidelines. [Link]

  • United States Pharmacopeia. "USP <467> Residual Solvents". USP-NF. [Link]

  • Agilent Technologies. "Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3". Agilent Application Notes. [Link]

Sources

Comparative

Structural Validation of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter drug development workflows where highly functionalized intermediates are subjected to harsh synthetic conditions. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development workflows where highly functionalized intermediates are subjected to harsh synthetic conditions. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a prime example of such a building block, featuring a molecular weight of 221.23 Da and three distinct, reactive functional groups: an aryl fluoride, a nitrile (cyano), and a sterically hindered pivalamide.

When utilizing this compound in downstream coupling or cyclization reactions, validating its structural integrity post-reaction is critical. The molecule is highly susceptible to three primary degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The C5-fluorine is highly activated by the electron-withdrawing cyano group and the pyridine nitrogen, making it prone to displacement by nucleophiles.

  • Cyano Hydrolysis: Under basic or acidic aqueous workups, the C≡N group can easily hydrolyze to a primary amide (+18 Da) or a carboxylic acid.

  • Pivaloyl Cleavage: Strong nucleophiles or extreme pH can cleave the protective pivalamide, exposing the primary amine.

This guide objectively compares the leading analytical alternatives for validating the structural integrity of this molecule and provides self-validating experimental protocols to ensure absolute confidence in your synthetic workflows.

Comparative Analysis of Analytical Alternatives

To definitively prove that the core structure of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide remains intact, researchers must choose techniques that probe different physical properties of the molecule.

Alternative A: Multinuclear NMR Spectroscopy (1H, 13C, 19F)

The Gold Standard for Connectivity. While 1H NMR is standard, the inclusion of 19F NMR is non-negotiable for this molecule. Fluorine on a pyridine ring is highly sensitive to its electronic environment[1]. Because 19F has a spin of 1/2 and 100% natural abundance, it provides a clean, uncrowded spectral window.

  • Causality: If SNAr defluorination occurs, the 19F signal will completely disappear. Furthermore, the 1H NMR spectrum provides an immediate diagnostic check for the pivaloyl group via a massive 9-proton singlet at ~1.3 ppm.

Alternative B: LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)

The Champion of Trace Degradant Profiling. NMR lacks the sensitivity to detect sub-1% impurities. LC-HRMS separates the reaction mixture and provides exact mass data.

  • Causality: Cyano hydrolysis is notoriously difficult to spot in 1H NMR because the resulting primary amide protons exchange with protic solvents or appear as broad, shifting signals. In LC-HRMS, the intact molecule yields an [M+H]+ ion at m/z 222.104. Hydrolysis to an amide shifts this to m/z 240.114 (+18 Da), providing an unambiguous, causal link to degradation.

Alternative C: FT-IR (Fourier-Transform Infrared) Spectroscopy

The Rapid Functional Group Verifier. FT-IR is an orthogonal, non-destructive technique that directly probes bond vibrations.

  • Causality: The cyano group (C≡N) exhibits a highly distinct, sharp stretch at approximately 2217–2220 cm−1, while the amide carbonyl (C=O) appears around 1690 cm−1[2]. If the cyano group is compromised, the 2220 cm−1 peak is eradicated. This provides a rapid binary (Yes/No) answer regarding nitrile survival without requiring solvent dissolution.

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical alternative specifically tailored for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

Analytical TechniquePrimary TargetDetection LimitSpecificity for Target MoleculeKey Degradation Detected
19F NMR C-F Bond Integrity~1-5%High (Isolated spin system)Defluorination (SNAr)
1H NMR Pivaloyl & Pyridine~1-5%High (Distinct 9H singlet)Pivaloyl cleavage
LC-HRMS Exact Mass [M+H]+< 0.1%Very High (m/z 222.10)Cyano hydrolysis (+18 Da)
FT-IR (ATR) Functional Groups~5%Moderate (C≡N, C=O stretches)Cyano loss, Amide formation

Structural Validation Logic Workflow

ValidationWorkflow Start Post-Reaction Mixture N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide LCMS LC-HRMS Analysis Target: m/z 222.10 [M+H]+ Start->LCMS PassLCMS Mass Confirmed? Purity > 95% LCMS->PassLCMS NMR Multinuclear NMR 1H, 13C, 19F PassNMR Structure Intact? No defluorination NMR->PassNMR FTIR FT-IR Spectroscopy Target: 2220 & 1690 cm-1 Valid Structural Integrity Validated FTIR->Valid PassLCMS->NMR Yes Fail Degradation Detected (e.g., Hydrolysis/SNAr) PassLCMS->Fail No PassNMR->FTIR Yes PassNMR->Fail No

Analytical workflow for validating the structural integrity of fluorinated cyanopyridines.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives.

Protocol 1: Multinuclear NMR Acquisition (1H, 19F)

Objective: Confirm retention of the pivaloyl group and the C5-fluorine atom.

  • Sample Preparation: Dissolve 5–10 mg of the purified post-reaction solid in 0.6 mL of DMSO-d6. Causality for solvent choice: DMSO disrupts intermolecular hydrogen bonding of the pivalamide, sharpening the N-H signal.

  • Internal Calibration (Self-Validation Step): Spike the sample with 1.0 µL of fluorobenzene. This acts as an internal 19F reference standard (set to -113.1 ppm) to ensure that any observed chemical shift changes are due to structural alterations, not magnetic field drift.

  • Acquisition Parameters:

    • 1H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • 19F NMR: 376 MHz, 64 scans, 1H-decoupled to simplify the multiplet structure into a single diagnostic peak.

  • Data Interpretation:

    • Validation Success: Observation of a 9H singlet at ~1.3 ppm (intact tert-butyl group) and a single 19F resonance (typically between -110 and -130 ppm)[1].

    • Validation Failure: Absence of the 19F signal indicates complete defluorination via SNAr.

Protocol 2: FT-IR Functional Group Verification

Objective: Rapidly confirm the survival of the sensitive cyano group.

  • Background Collection (Self-Validation Step): Clean the Diamond ATR (Attenuated Total Reflectance) crystal with isopropanol. Collect a background spectrum (32 scans) to subtract atmospheric CO2 and water vapor, ensuring no false peaks in the 2000–2500 cm−1 region.

  • Sample Loading: Place 1–2 mg of the dry solid directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

  • Data Interpretation:

    • Validation Success: A sharp, distinct peak at ~2217–2220 cm−1 confirms the C≡N bond is intact. A strong peak at ~1690 cm−1 confirms the pivalamide C=O[2].

    • Validation Failure: If the 2220 cm−1 peak is missing and a new, broad C=O stretch appears near 1650 cm−1, the cyano group has undergone hydrolysis to an amide.

References

  • Fluorine NMR Spectroscopy Standards Title: Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs Source: ACS Publications URL:[Link]

  • FT-IR Characterization of Cyanopyridines Title: Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide proper disposal procedures

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: Comprehensive Laboratory Disposal and Safety Protocol In modern drug discovery and agrochemical development, fluorinated pyridine derivatives like N-(3-Cyano-5-fluoropyridin-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: Comprehensive Laboratory Disposal and Safety Protocol

In modern drug discovery and agrochemical development, fluorinated pyridine derivatives like N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide are highly valued for their metabolic stability and lipophilicity () [4]. However, the very structural features that make this compound pharmacologically desirable—the robust carbon-fluorine (C-F) bond, the electron-deficient pyridine ring, and the cyano moiety—create significant challenges for end-of-life disposal.

As a Senior Application Scientist, I have observed that improper handling of polyfunctional halogenated heterocycles often leads to regulatory non-compliance and environmental contamination. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide, grounded in causality and international environmental regulations.

Chemical Identity and Hazard Profile

Before initiating any disposal protocol, it is critical to understand the material's physicochemical properties. The compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (Oral) () [1] and carries a WGK 3 (Wassergefährdungsklasse 3) designation, indicating it is [2].

Table 1: Physicochemical and Quantitative Hazard Summary

Property / AttributeData
Chemical Name N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
CAS Registry Number 1346447-40-2
Molecular Formula C11H12FN3O
Molecular Weight 221.23 g/mol
Physical State Solid
GHS Hazard Codes H302 (Harmful if swallowed)
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)

Mechanistic Rationale for Disposal (The "Why" Behind the Protocol)

Standard laboratory disposal methods are insufficient for this compound due to three interacting structural factors:

  • Fluorine Content (C-F Bond): The C-F bond is exceptionally strong (~485 kJ/mol). Low-temperature incineration can result in the release of volatile, toxic perfluoroalkyl fragments or hydrogen fluoride (HF) gas. Complete mineralization requires high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers.

  • Nitrogen Density (Cyano & Pyridine Groups): The high nitrogen content risks the generation of nitrogen oxides (NOx) or, under improper reducing conditions, hydrogen cyanide (HCN). Incineration must occur in an oxygen-rich environment to ensure conversion to NOx, which is subsequently neutralized by selective catalytic reduction (SCR) systems ()[3].

  • WGK 3 Aquatic Toxicity: The WGK 3 classification mandates a strict zero-drain-discharge policy. Even trace amounts in aqueous rinsates can severely disrupt aquatic ecosystems and wastewater treatment microbiology.

Step-by-Step Disposal Protocol

The following methodology ensures Resource Conservation and Recovery Act (RCRA) compliance and environmental safety.

Phase 1: Segregation and Containment at the Bench

  • Step 1.1 - Isolate Solid Waste: Collect all unreacted powder, contaminated filter papers, and disposable PPE (gloves, weigh boats) in a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container.

    • Causality & Self-Validation Check: Do not use glass for primary solid waste storage. If HF generation occurs due to accidental cross-contamination with strong acids, glass will degrade. Verify container integrity before use.

  • Step 1.2 - Manage Liquid Rinsates: When cleaning glassware used for synthesizing or handling this compound, use a compatible organic solvent (e.g., methanol or acetone). Collect this rinsate in a designated "Halogenated Organic Waste" carboy.

    • Causality & Self-Validation Check: Test the pH of the waste carboy before adding rinsate. Never mix this nitrile-containing rinsate with highly acidic aqueous waste streams to eliminate the theoretical risk of nitrile hydrolysis and subsequent toxic gas release.

Phase 2: Labeling and Storage

  • Step 2.1 - Apply RCRA/GHS Labels: Affix a hazardous waste label to the container immediately upon the first drop or grain of waste entering it. The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated Pyridine / WGK 3".

  • Step 2.2 - Secondary Containment: Store the sealed containers in a designated Satellite Accumulation Area (SAA) within secondary containment trays. Ensure the storage area is well-ventilated and kept away from strong oxidizers or strong acids.

Phase 3: Final Destruction

  • Step 3.1 - Coordinate with Licensed Waste Vendor: Transfer the waste to an EPA-certified hazardous waste disposal facility. Specify on the manifest that the waste contains both halogenated (fluorine) and nitrogenous (cyano/amide) components.

  • Step 3.2 - Verify Incineration Parameters: Ensure the vendor utilizes a rotary kiln or liquid injection incinerator operating at a minimum of 1100°C with a residence time of at least 2 seconds, followed by wet scrubbing.

Spill Response and Decontamination Workflow

In the event of an accidental powder spill outside of a fume hood:

  • Don PPE: Immediately put on a particulate respirator (N95 or P100), nitrile gloves, and safety goggles.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled solid with a compatible solvent (e.g., isopropanol) to prevent aerosolization of the Acute Tox 4 powder.

  • Mechanical Recovery: Use a non-sparking scoop to transfer the dampened material into an HDPE hazardous waste container.

  • Surface Decontamination: Wipe the area with solvent-soaked absorbent pads. Dispose of all pads in the solid hazardous waste container.

Process Visualization

DisposalWorkflow Start N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Waste Generation Solid Solid Waste (Powder, PPE, Filters) Start->Solid Liquid Liquid Waste (Solvent Rinsates) Start->Liquid SolidContainer Seal in HDPE Container (No Glass) Solid->SolidContainer LiquidContainer Segregate from Aqueous/Acidic Waste Liquid->LiquidContainer Labeling Apply RCRA/GHS Labels (WGK 3, Acute Tox 4) SolidContainer->Labeling OrgWaste Halogenated Organic Waste Stream LiquidContainer->OrgWaste OrgWaste->Labeling Storage Secondary Containment SAA Storage (<90 Days) Labeling->Storage Incineration High-Temp Incineration (>1100°C) with HF/NOx Scrubbers Storage->Incineration

Fig 1: Waste segregation and disposal workflow for N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.

References

  • Title: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Product Information | Source: Sigma-Aldrich | URL: [Link]

  • Title: Substances hazardous to waters (AwSV) | Source: Umweltbundesamt (UBA) | URL: [Link] [2]

  • Title: Hazardous Waste Disposal Guidelines | Source: Purdue University Fort Wayne (PFW) | URL: [Link] [3]

  • Title: Fluorinated Pyridine Aryl Ether Polymers | Source: Macromolecules (ACS Publications) | URL: [Link] [4]

Handling

Personal protective equipment for handling N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Operational Safety and Handling Guide: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide As researchers and drug development professionals push the boundaries of medicinal chemistry, handling complex halogenated and cyano-subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

As researchers and drug development professionals push the boundaries of medicinal chemistry, handling complex halogenated and cyano-substituted heterocycles requires rigorous, causality-driven safety protocols. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (CAS: 1346447-40-2) is a highly specialized intermediate. While the pivalamide moiety provides steric bulk that reduces ambient volatility, the core pyridine ring—functionalized with both a highly electronegative fluorine atom and a reactive cyano group—presents distinct toxicological risks[1][2].

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring absolute laboratory safety and regulatory compliance.

Executive Hazard Profiling & Causality

To design an effective PPE strategy, we must first deconstruct the molecule's structural hazards to understand the causality behind our protective choices:

  • The Fluoropyridine Core: Fluorinated pyridines are highly lipophilic, allowing them to rapidly cross the stratum corneum (dermal barrier) upon contact. In the event of thermal decomposition or reaction with strong acids, this moiety can release highly corrosive Hydrogen Fluoride (HF) gas, which causes deep tissue necrosis and systemic hypocalcemia[3][4].

  • The Cyano (-CN) Substituent: While covalently bound to the aromatic ring, cyano groups pose a severe risk if the compound undergoes acidic hydrolysis or combustion, potentially liberating Hydrogen Cyanide (HCN). HCN acts as a systemic asphyxiant by binding to cytochrome c oxidase, halting cellular respiration[5][6].

  • Particulate Aerosolization: As a solid powder, the primary immediate risk during weighing and transfer is the inhalation of micro-particulates, which can cause severe respiratory tract irritation (GHS H335) and systemic toxicity[7].

Quantitative Exposure & Hazard Matrix

The following table extrapolates regulatory exposure limits based on the compound's functional groups to establish baseline safety thresholds.

Hazard CategoryStructural SourcePotential Toxicant ReleaseOSHA PEL (8-hr TWA)Primary PPE Defense
Respiratory Toxicity Cyano (-CN) groupHydrogen Cyanide (HCN)5 mg/m³ (as CN)[6]Certified Fume Hood / P100 Respirator
Corrosive / Irritant Fluoro (-F) groupHydrogen Fluoride (HF)2.5 mg/m³ (as F)[4]Double Nitrile Gloving (≥5 mil)
Systemic Absorption Pyridine RingPyridine derivativesN/A (Compound Specific)Chem-resistant Lab Coat / Tyvek
Ocular Damage Micro-particulatesAbrasive/Chemical IrritantN/ASplash Goggles + Face Shield

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling multi-functionalized pyridine derivatives. Every layer of PPE must serve as a validated barrier against a specific physicochemical threat[2].

  • Dermal Protection (Self-Validating Double Gloving):

    • Selection: Nitrile gloves (minimum 5 mil thickness). Pyridine derivatives can degrade latex and thin nitrile rapidly.

    • Causality: The lipophilic nature of the compound facilitates rapid skin absorption. Double gloving ensures that if the outer layer suffers a micro-tear or chemical breakthrough, the inner layer remains uncompromised.

    • Validation: Perform a pneumatic inflation test (trap air and squeeze) on the outer gloves prior to donning. Discard if any pressure drop is observed.

  • Ocular Protection:

    • Selection: Indirect-vented chemical splash goggles paired with a full-face shield. Standard safety glasses are strictly prohibited[2].

    • Causality: Airborne dust or accidental liquid splashing (if in solution) can cause irreversible corneal damage. The face shield prevents particulate settling on the facial epidermis.

  • Respiratory Protection:

    • Selection: All open-bench handling is prohibited. Operations must occur within a certified Class II Type B2 chemical fume hood or an enclosed glove box[2].

    • Causality: Prevents inhalation of aerosolized particulates and captures any off-gassing of HF or HCN during accidental decomposition.

Hazard Mitigation Logic Workflow

PPE_Workflow Start Hazard Assessment: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide Resp Respiratory Hazard (HCN / HF Off-gassing) Start->Resp Dermal Dermal Hazard (Lipophilic Absorption) Start->Dermal Ocular Ocular Hazard (Corneal Irritation) Start->Ocular Hood Chemical Fume Hood (80-100 fpm face velocity) Resp->Hood Gloves Double Nitrile Gloving (≥5 mil thickness) Dermal->Gloves Goggles Splash Goggles + Face Shield Ocular->Goggles Handling Safe Manipulation (Closed systems, anti-static) Hood->Handling Gloves->Handling Goggles->Handling Disposal EPA/RCRA Compliant Waste Segregation Handling->Disposal

Logical workflow mapping chemical hazards to mandatory PPE and operational safety protocols.

Self-Validating Operational Protocol

To ensure absolute safety, researchers must follow this step-by-step methodology for weighing, transferring, and handling the compound.

Phase 1: Pre-Operational Setup & Validation

  • Fume Hood Validation: Verify the fume hood monitor displays a face velocity between 80-100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it must pull inward steadily.

  • Static Elimination: Because fine powders can aerosolize via static repulsion, wipe down the balance and spatulas with an anti-static cloth or use an ionizing bar.

  • PPE Donning: Put on a buttoned, chemical-resistant lab coat. Don the inner pair of nitrile gloves, ensuring they cover the lab coat cuffs. Don splash goggles and the face shield. Finally, don the outer pair of nitrile gloves.

Phase 2: Execution & Manipulation

  • Container Opening: Place the sealed vial of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide deep within the fume hood (at least 6 inches behind the sash). Open the vial slowly to prevent pressure-release aerosolization.

  • Weighing Protocol: Use a grounded, anti-static stainless steel or conductive plastic spatula. Transfer the solid into a pre-tared, sealable vessel (e.g., a volumetric flask or crimp-top vial) rather than open weigh boats to minimize exposure during transport.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) slowly down the side of the vessel to prevent exothermic splashing or dust kick-up[2]. Cap the vessel immediately after addition.

Phase 3: Doffing & Decontamination

  • Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with a solvent appropriate for the compound (e.g., isopropanol), followed by a secondary wipe with soap and water[2].

  • Glove Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out over itself) to trap surface contaminants. Dispose of them immediately in a designated hazardous waste bin.

  • Final Doffing: Remove the face shield, goggles, and lab coat. Remove the inner gloves last. Wash hands thoroughly with soap and water for a minimum of 20 seconds.

Emergency Response & Waste Disposal Plan

Spill Protocol: Do not attempt to sweep dry powder, as this will aerosolize the chemical. Cover the spill with a damp absorbent pad (using water or a compatible solvent) to suppress dust. Carefully scoop the pad and spilled material into a sealable hazardous waste container. If the spill occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear potential airborne particulates before re-entry with a P100 respirator[8][9].

Waste Segregation: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide waste must never be mixed with strong acids, as this can trigger the release of HCN or HF[8].

  • Solid Waste: Contaminated gloves, weigh papers, and empty vials must be placed in a dedicated, clearly labeled solid hazardous waste container (EPA/RCRA compliant).

  • Liquid Waste: Halogenated/cyanide-containing solvent waste must be collected in a specialized, chemically compatible carboy, strictly segregated from acidic waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "CYANIDES (as CN)." OSHA Occupational Chemical Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "FLUORIDES (as F)." OSHA Occupational Chemical Database. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
© Copyright 2026 BenchChem. All Rights Reserved.